n-Methylquinazolin-4-amine
Description
Significance of Quinazoline (B50416) Derivatives in Chemical Biology Research
Quinazoline derivatives have garnered substantial attention in the field of chemical biology due to their broad spectrum of biological activities. cbijournal.comnih.govnih.gov These compounds have been investigated for their potential as anticancer, anti-inflammatory, antimicrobial, and antiviral agents, among other therapeutic applications. nih.govnih.govacgpubs.orgmdpi.com The ability to readily modify the quinazoline core at various positions allows for the fine-tuning of its biological properties, making it a "privileged structure" in medicinal chemistry. mdpi.com This adaptability enables the design of targeted molecules that can interact with specific biological targets, such as enzymes and receptors, thereby influencing cellular processes. The exploration of quinazoline derivatives continues to be a vibrant area of research, with numerous studies focusing on the synthesis and biological evaluation of novel analogues to identify new lead compounds for drug discovery. nih.govscispace.commdpi.com
Historical Context of Research on 4-Aminoquinazoline Derivatives
Research into 4-aminoquinazoline derivatives has a rich history, driven by the discovery of their potent and varied biological effects. Early investigations into this class of compounds laid the groundwork for the development of numerous derivatives with significant pharmacological potential. ekb.egscispace.com A key area of focus has been their activity as inhibitors of various protein kinases, particularly epidermal growth factor receptor (EGFR) tyrosine kinase, which is implicated in the growth of several types of cancer. ekb.egmdpi.combiorxiv.org The substitution at the 4-amino position has been found to be crucial for this inhibitory activity, leading to the synthesis of a vast library of compounds with different substitution patterns. mdpi.comacs.org Over the years, extensive structure-activity relationship (SAR) studies have been conducted to understand how modifications to the 4-aminoquinazoline scaffold influence its biological activity, guiding the design of more potent and selective agents. acs.orgnih.gov
Academic Research Landscape of n-Methylquinazolin-4-amine
Within the broader family of 4-aminoquinazolines, this compound and its derivatives have been the subject of focused academic investigation. Research has explored the impact of the N-methyl group on the biological activity and physicochemical properties of the quinazoline scaffold. For instance, studies have shown that the presence of a methyl group on the nitrogen linker can be essential for inducing apoptosis in certain cancer cell lines. acs.org The synthesis and evaluation of various N-methylated quinazoline derivatives have been reported, with a focus on their potential as anticancer agents. acs.orgresearchgate.net These studies often involve detailed chemical synthesis, characterization, and biological testing to elucidate the structure-activity relationships and identify promising lead compounds for further development. nih.govfrontiersin.org
| Compound Name | Chemical Formula | Molecular Weight | Key Research Finding | Reference |
| This compound | C9H9N3 | 159.19 g/mol | Serves as a core structure for developing derivatives with various biological activities. | acs.orgresearchgate.net |
| 2-Chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine | C16H14ClN3O | 300.76 g/mol | Potent inducer of apoptosis and inhibitor of cell proliferation in T47D cells. acs.org | acs.org |
| N-(4-Methoxyphenyl)-N,2-dimethylquinazolin-4-amine | C17H17N3O | 279.34 g/mol | Potent apoptosis inducer with high blood-brain barrier penetration. acs.org | acs.org |
| 3-((4-hydroxybenzylidene)amino)-2-methylquinazolin-4(3H)-one | C16H13N3O2 | 279.29 g/mol | Synthesized and characterized as part of a series of benzylidene-based quinazolin-4(3H)-one motifs. frontiersin.org | frontiersin.org |
| 3-amino-2-methylquinazolin-4(3H)-one | C9H9N3O | 175.19 g/mol | An intermediate in the synthesis of various quinazolin-4(3H)-one derivatives. frontiersin.org | frontiersin.org |
Structure
3D Structure
Properties
IUPAC Name |
N-methylquinazolin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c1-10-9-7-4-2-3-5-8(7)11-6-12-9/h2-6H,1H3,(H,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALMFHIAFDWANJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=NC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00992037 | |
| Record name | N-Methylquinazolin-4(3H)-imine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00992037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7154-47-4 | |
| Record name | NSC73578 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73578 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Methylquinazolin-4(3H)-imine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00992037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-methylquinazolin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Strategic Pathways for N Methylquinazolin 4 Amine and Its Derivatives
De Novo Synthesis Approaches
De novo synthesis offers a versatile platform for accessing a wide array of substituted quinazolines by building the heterocyclic core from fundamental building blocks. This approach allows for the introduction of desired substituents at various positions on the quinazoline (B50416) ring system from the outset of the synthetic sequence.
Cyclocondensation Reactions from Anthranilic Acid Derivatives
A cornerstone of quinazoline synthesis involves the cyclocondensation of anthranilic acid and its derivatives. One of the most established methods is the Niementowski quinazolinone synthesis, where anthranilic acid is heated with formamide (B127407) to yield 4(3H)-quinazolinone. bu.edu.eg This reaction can be adapted to produce a variety of substituted quinazolinones by using substituted anthranilic acids or different amide sources. bu.edu.egarkat-usa.org For instance, the reaction of anthranilic acid with orthoesters in the presence of a Brønsted acidic ionic liquid can afford 4(3H)-quinazolinones in excellent yields under solvent-free conditions at room temperature. researchgate.net
Microwave irradiation has been employed to accelerate the Niementowski reaction, often leading to higher yields in shorter reaction times. bu.edu.eg Furthermore, modifications of this approach, such as the use of indium(III) or bismuth(III) salts to catalyze the reductive N-heterocyclization of 2-nitrobenzoic acid derivatives with formamide, provide a one-pot synthesis of 4(3H)-quinazolinones. arkat-usa.org In this process, the nitro group is reduced in situ to an amino group, which then undergoes cyclocondensation. arkat-usa.org
A general scheme for the synthesis of 4(3H)-quinazolinones from anthranilic acid is depicted below:
Scheme 1: General synthesis of 4(3H)-quinazolinones from anthranilic acid derivatives.
The versatility of this method is highlighted by the range of substituents that can be incorporated into the final quinazoline structure, depending on the starting anthranilic acid derivative.
Strategies Involving 2-Methyl-4H-1,3-benzoxazin-4-one Precursors
Another powerful de novo strategy for synthesizing quinazolin-4-one derivatives utilizes 2-methyl-4H-3,1-benzoxazin-4-one as a key intermediate. This precursor is readily prepared by the thermal cyclization of anthranilic acid with acetic anhydride (B1165640). nih.govtandfonline.com The resulting benzoxazinone (B8607429) is then reacted with a primary amine, such as methylamine (B109427), to furnish the corresponding N-substituted quinazolin-4-one. orientjchem.orgscispace.com
The reaction proceeds via the nucleophilic attack of the amine on the carbonyl group of the benzoxazinone, followed by ring-opening and subsequent intramolecular cyclization to form the quinazolinone ring. This method is highly efficient and allows for the introduction of a wide variety of substituents at the N-3 position of the quinazoline core by simply varying the amine used in the reaction. orientjchem.orgscispace.com
The general synthetic route is illustrated in the following scheme:
Scheme 2: Synthesis of N-substituted 2-methylquinazolin-4-ones from 2-methyl-4H-3,1-benzoxazin-4-one.
This two-step sequence, starting from anthranilic acid, provides a reliable and adaptable method for the synthesis of a diverse library of 3-substituted 2-methylquinazolin-4(3H)-ones. orientjchem.org
Oxidative Heterocyclization Methodologies
Oxidative heterocyclization has emerged as a valuable tool for the synthesis of quinazolines and quinazolinones, often under mild and environmentally friendly conditions. These reactions typically involve the formation of the heterocyclic ring through an oxidative carbon-nitrogen bond formation.
One such approach involves the reaction of 2-aminobenzamides with aldehydes in the presence of an oxidizing agent like potassium permanganate (B83412) (KMnO4) under microwave irradiation. rsc.org This one-pot synthesis provides a direct route to 4(3H)-quinazolines. Similarly, an iodine/potassium iodide (I2/KI) mediated oxidative cyclocondensation of 2-aminobenzamides with various aldehydes in ethanol-water or boiling water has been shown to produce 4(3H)-quinazolines in good to excellent yields. rsc.org
Transition metal catalysts are also frequently employed in oxidative heterocyclization reactions. For example, α-MnO2 can catalyze the synthesis of quinazolines from 2-aminobenzylamines and alcohols in the presence of tert-butyl hydroperoxide (TBHP) as an oxidant. mdpi.com Copper-catalyzed tandem reactions have also been developed for the synthesis of functionalized quinazolines. mdpi.com
A notable example is the hydrogen peroxide (H2O2)-mediated synthesis of N-methyl quinazolin-4(3H)-one from 2-amino-N-methylbenzamide in DMSO. acs.org This method offers a sustainable approach by utilizing a green oxidant. acs.org
Functionalization and Derivatization from Pre-formed Quinazoline Scaffolds
The modification of a pre-existing quinazoline ring system is a highly effective strategy for the synthesis of derivatives like n-Methylquinazolin-4-amine. This approach allows for late-stage functionalization, which is particularly advantageous for the rapid generation of analog libraries for structure-activity relationship studies.
Nucleophilic Aromatic Substitution at the C4 Position
The C4 position of the quinazoline ring is particularly susceptible to nucleophilic aromatic substitution (SNAr) reactions, especially when a good leaving group, such as a halogen, is present. chim.it This reactivity provides a powerful handle for introducing a variety of nucleophiles, including amines, to generate 4-aminoquinazoline derivatives.
The reaction of 4-chloroquinazolines with amines is a widely employed and efficient method for the synthesis of 4-aminoquinazolines. beilstein-journals.orgnih.gov The starting 4-chloroquinazoline (B184009) is typically prepared by the chlorination of the corresponding 4(3H)-quinazolinone using reagents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). scirp.orglookchem.com
The subsequent amination with a primary amine, such as methylamine, proceeds via a nucleophilic attack of the amine on the electron-deficient C4 carbon of the quinazoline ring, leading to the displacement of the chloride ion. researchgate.netnih.gov The reaction conditions can often be tuned to accommodate a wide range of amines. For instance, electron-rich amines tend to react more readily under milder conditions, while electron-poor amines may require more forcing conditions or the use of a catalyst. beilstein-journals.org
Microwave-assisted solvent-free procedures have been developed for the synthesis of N-substituted 4-amino-2-methylquinazolines from 4-chloro-2-methylquinazoline (B1587004), offering a fast and environmentally friendly alternative to conventional heating. arkat-usa.org These reactions have been shown to proceed cleanly and in high yields. arkat-usa.orgresearchgate.net
The general reaction is shown below:
Scheme 3: Synthesis of N-substituted 4-aminoquinazolines via amination of 4-chloroquinazolines.
The following table summarizes the results of the microwave-assisted synthesis of various N-substituted 4-amino-2-methylquinazolines from 4-chloro-2-methylquinazoline, highlighting the efficiency and broad scope of this methodology.
| Entry | Amine | Product | Reaction Time (min) | Yield (%) |
| 1 | Methylamine | N,2-Dimethylquinazolin-4-amine | 5 | Quantitative |
| 2 | Ethylamine | N-Ethyl-2-methylquinazolin-4-amine | 5 | Quantitative |
| 3 | Aniline (B41778) | N-Phenyl-2-methylquinazolin-4-amine | 15 | 92 |
| 4 | 4-Methoxyaniline | N-(4-Methoxyphenyl)-2-methylquinazolin-4-amine | 10 | 95 |
| 5 | 4-Chloroaniline | N-(4-Chlorophenyl)-2-methylquinazolin-4-amine | 20 | 88 |
| Data compiled from a study on microwave-assisted solvent-free synthesis of N-substituted 4-amino-2-methylquinazolines. arkat-usa.org |
This table demonstrates the rapid and high-yielding nature of the microwave-promoted amination of 4-chloro-2-methylquinazoline with both aliphatic and aromatic amines.
Regioselectivity Investigations in C4 Amination
The synthesis of 4-aminoquinazoline derivatives, including this compound, often begins with precursors like 2,4-dichloroquinazoline (B46505). A critical aspect of this synthesis is the regioselective substitution of the chlorine atom at the C4 position. Scientific literature extensively documents that nucleophilic aromatic substitution (SNAr) reactions on 2,4-dichloroquinazoline precursors show a strong preference for the C4 position over the C2 position. mdpi.com
This pronounced regioselectivity is attributed to the higher reactivity of the C4 position towards nucleophiles. mdpi.comnih.govbeilstein-journals.org A variety of nucleophiles, including anilines, benzylamines, and aliphatic primary or secondary amines, consistently demonstrate this C4 selectivity under diverse reaction conditions. mdpi.com The resulting products are 2-chloro-4-aminoquinazoline derivatives. While the SNAr reaction for C4 substitution proceeds with high versatility, subsequent substitution at the C2 position typically requires more demanding conditions, such as elevated temperatures (often exceeding 100 °C) or the use of microwave irradiation. mdpi.com
Theoretical studies, including in silico Density Functional Theory (DFT) calculations, have been employed to clarify the structural and electronic factors that underpin this experimentally observed regioselectivity, further guiding the structural confirmation of the 4-amino-substituted products. mdpi.com
Substituent Modifications on the Quinazoline Ring System
Modifying the substituents on the quinazoline scaffold is a key strategy for developing new derivatives. These modifications can be targeted at the exocyclic amine group or at other positions on the heterocyclic ring, most notably the C2 position.
N-Substitution Reactions on the Amine Moiety
The amine group at the C4 position can be further functionalized through N-substitution reactions. A direct and efficient method for creating N-substituted 4-amino-2-methylquinazolines involves the reaction of 4-chloro-2-methylquinazoline with various primary and secondary amines. arkat-usa.org This approach has been successfully applied to a range of aliphatic amines and anilines, demonstrating that the rate of conversion can be influenced by the steric and electronic effects of the substituents on the amine. arkat-usa.org
For instance, a solvent-free synthesis under microwave irradiation has been developed to produce a series of N-substituted 4-amino-2-methylquinazolines, highlighting the impact of substituent effects on reaction efficiency. arkat-usa.org
Table 1: Examples of N-Substituted 4-Amino-2-methylquinazolines Data sourced from a study on solvent-free synthesis under microwave irradiation. arkat-usa.org
| Amine Reactant | N-Substituent on Quinazoline |
| 4-Methoxyaniline | N-(4-Methoxyphenyl)-2-methylquinazolin-4-amine |
| 2-Methoxyaniline | N-(2-Methoxyphenyl)-2-methylquinazolin-4-amine |
| 4-Fluoroaniline | N-(4-Fluorophenyl)-2-methylquinazolin-4-amine |
| 4-Bromoaniline | N-(4-Bromophenyl)-2-methylquinazolin-4-amine |
| 3,4-Dimethoxyphenethylamine | N-(3,4-Dimethoxyphenethyl)-2-methylquinazolin-4-amine |
Another methodology involves a one-pot, solvent-free synthesis of N-phenethylquinazolin-4-amines from quinazolin-4(3H)-ones and substituted phenethylamines, mediated by hexamethyldisilazane (B44280) (HMDS). pucrs.br This reaction proceeds through silylated intermediates to yield the desired N-substituted products in excellent yields. pucrs.br
Modifications at the C2 Position of the Quinazoline Ring
While the C4 position is more reactive towards initial nucleophilic substitution, methods have been developed for the selective modification of the C2 position. mdpi.combeilstein-journals.org Often, these syntheses begin with precursors where the C4 position is already substituted or blocked. nih.govresearchgate.net Cyclization reactions of substituted anilines or N-arylamidines are common strategies for producing C2-substituted quinazolines. nih.govbeilstein-journals.orgresearchgate.net
Recent advancements have focused on creating versatile intermediates that allow for subsequent C2 functionalization. For example, 4-azido-6,7-dimethoxy-2-alkyl/arylsulfonylquinazolines have been developed as precursors for C2-regioselective modifications. beilstein-journals.org In this system, various amines can be introduced at the C2 position through an SNAr reaction, with the solvent playing a key role in directing the selectivity. beilstein-journals.org
The synthesis of 2-substituted-quinazolin-4(3H)-ones is also a well-established route, often involving the reaction of an anthranilic acid derivative with reagents like acetic anhydride or benzoyl chloride, followed by reaction with a primary amine. nih.gov Metal-free synthetic methods have also been developed for producing 2-substituted quinazolines, such as the organocatalyzed oxidative condensation of o-aminobenzylamines and benzylamines. nih.gov
Advanced Synthetic Techniques and Green Chemistry Approaches
Modern synthetic chemistry emphasizes the development of efficient and environmentally benign protocols. For the synthesis of this compound and its derivatives, microwave-assisted synthesis and solvent-free conditions represent significant advances in green chemistry. benthamdirect.comopenmedicinalchemistryjournal.com
Microwave-Assisted Synthesis (MWI) Protocols
Microwave irradiation has emerged as a powerful tool for accelerating the synthesis of quinazoline derivatives. researchgate.net It offers significant advantages over conventional heating methods, including dramatically reduced reaction times, improved yields, and operational simplicity. mdpi.comscholarsresearchlibrary.comnih.gov
A simple and efficient MWI method has been developed for the synthesis of N-arylheterocyclic substituted-4-aminoquinazolines from 4-chloroquinazoline and various aryl heterocyclic amines in 2-propanol. mdpi.com This protocol shortens the reaction time from 12 hours under conventional heating to just 20 minutes with microwave assistance, while also increasing the product yield. mdpi.com
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of N-(thiazol-2-yl)-4-aminoquinazoline (5b) Data sourced from a comparative study. mdpi.com
| Method | Power (W) | Time | Yield (%) |
| Conventional | N/A | 12 h | 37.3 |
| Microwave | 60 | 20 min | 68.2 |
Similarly, the condensation of anthranilamide with aldehydes or ketones to form quinazolin-4(3H)-ones is effectively catalyzed by antimony(III) trichloride (B1173362) (SbCl3) under microwave irradiation, often under solvent-free conditions. scispace.com This approach allows for the completion of the reaction within minutes in high yields. scispace.com
Solvent-Free Reaction Conditions
Eliminating volatile organic solvents is a cornerstone of green chemistry. Several solvent-free methods for the synthesis of quinazoline derivatives have been reported. A notable example is the microwave-accelerated, solvent-free synthesis of N-substituted 4-amino-2-methylquinazolines from 4-chloro-2-methylquinazoline and various amines. arkat-usa.org This clean transformation proceeds rapidly, with aliphatic amines reacting quantitatively after just 5 minutes of irradiation. arkat-usa.org An added environmental benefit is that the hydrogen chloride byproduct is quenched in situ by the amine nucleophile, preventing its release. arkat-usa.org
Multicomponent reactions (MCRs) under solvent-free conditions also provide an efficient pathway. One such protocol involves the reaction of isatoic anhydride, an amine, and an orthoester under thermal or microwave conditions to produce 2,3-disubstituted quinazolin-4(3H)-ones in excellent yields without the need for a catalyst or solvent. rsc.org Furthermore, solvent-free synthesis of N-phenethylquinazolin-4-amines mediated by HMDS has proven to be a high-yielding, one-pot procedure. pucrs.br
Application of Deep Eutectic Solvents (DES)
The pursuit of environmentally benign chemical processes has led to the exploration of Deep Eutectic Solvents (DES) as green and recyclable media for the synthesis of quinazoline derivatives. royalsocietypublishing.orgnih.gov DES are mixtures of a hydrogen bond donor (HBD) and a hydrogen bond acceptor (HBA), which form a eutectic mixture with a melting point lower than that of the individual components. tandfonline.com These solvents offer significant advantages, including low toxicity, biodegradability, low volatility, high solvation capacity, and being inexpensive and simple to prepare. royalsocietypublishing.orgnih.govtandfonline.com
In the context of quinazoline synthesis, DES have been shown to act as both the solvent and the catalyst, thereby simplifying reaction procedures and reducing waste. royalsocietypublishing.orgtandfonline.commdpi.com For instance, a choline (B1196258) chloride:urea (ChCl:Urea) based DES has been effectively used in the synthesis of 2,3-dihydroquinazolin-4(1H)-ones from the reaction of 2-aminobenzamide (B116534) with various benzaldehydes. orgchemres.org This method is noted for its cost-effectiveness, short reaction times, and high yields. orgchemres.org Another study demonstrated that a basic DES, specifically choline chloride:urea in a 1:2 molar ratio, was the most effective medium for the synthesis of substituted 2-mercaptoquinazolin-4(3H)-ones, suggesting that the formation of quinazolinones in DES is pH-dependent. mdpi.com
Research has also explored the use of DES in conjunction with other green chemistry techniques, such as ultrasonic irradiation, to expedite reactions. royalsocietypublishing.org The synthesis of bis-quinazolin-4-one derivatives has been successfully achieved using an L-(+)-tartaric acid–choline chloride DES under sonication, affording excellent yields in a short timeframe. royalsocietypublishing.orgnih.gov The versatility of DES is further highlighted by their compatibility with a wide range of substrates, including those with halogen substituents that can be used for further synthetic modifications. royalsocietypublishing.org The preparation of DES is straightforward, typically involving the heating and mixing of a quaternary ammonium (B1175870) salt like choline chloride with an HBD such as urea, tartaric acid, or lactic acid until a clear liquid is formed. royalsocietypublishing.orgtandfonline.com
The table below summarizes various DES systems employed in the synthesis of quinazoline-related structures.
| Deep Eutectic Solvent (DES) | Reactants | Product Type | Key Findings | Reference |
|---|---|---|---|---|
| Choline chloride:Urea (1:2) | 2-Aminobenzamide, Benzaldehyde derivatives | 2,3-Dihydroquinazolin-4(1H)-ones | Acts as both green solvent and catalyst; offers good to excellent yields. | orgchemres.org |
| Choline chloride:Urea (1:2) | Anthranilic acids, Isothiocyanates | 2-Mercaptoquinazolin-4(3H)-ones | DES acts as both solvent and catalyst; higher yields in basic DES. | mdpi.com |
| L-(+)-Tartaric acid–Choline chloride | Diamines, 2-Methyl-4H-3,1-benzoxazin-4-one | bis-Quinazolin-4-ones | Facile, environmentally sustainable method under ultrasonic irradiation; DES is recyclable. | royalsocietypublishing.orgnih.gov |
| Choline chloride:Urea (1:2) | Benzoxazinone, Amines | 2-Methyl-3-substituted-quinazolin-4(3H)-ones | DES serves as both solvent and catalyst, stabilizing intermediates via hydrogen bonding. | tandfonline.comresearchgate.nettandfonline.com |
Mechanistic Investigations of Synthetic Transformations
Understanding the reaction mechanisms underlying the formation of the quinazoline scaffold is crucial for optimizing synthetic protocols and designing new derivatives. Several mechanistic pathways have been proposed based on experimental and theoretical studies.
A common route to quinazolin-4(3H)-ones, which are direct precursors to N-alkylated quinazolin-4-amines, involves the cyclization of 2-aminobenzamides with a one-carbon source like an orthoester. researchgate.net One proposed mechanism suggests that the reaction, often promoted by an acid catalyst such as acetic acid, proceeds through the formation of an intermediate imidic ester. tandfonline.com This is followed by a nucleophilic attack from the primary amine of the 2-aminobenzamide. tandfonline.com The resulting amidine intermediate then undergoes cyclization and subsequent elimination of alcohol and water molecules to yield the final quinazolin-4(3H)-one ring system. tandfonline.comresearchgate.net
Another well-established pathway begins with a 2-methyl-benzoxazinone intermediate, which can be synthesized from anthranilic acid and acetic anhydride. tandfonline.comtandfonline.com When this benzoxazinone reacts with an amine in a DES medium like choline chloride:urea, the reaction is proposed to initiate with a nucleophilic attack by the amine on the carbonyl carbon of the benzoxazinone. tandfonline.comresearchgate.nettandfonline.com This attack leads to the opening of the oxazinone ring. researchgate.nettandfonline.com The resulting intermediate is stabilized by the hydrogen-bonding network of the DES. tandfonline.comtandfonline.com The final step involves an intramolecular cyclization through the attack of the amide nitrogen onto the other carbonyl group, followed by the elimination of a water molecule to form the 2-methyl-3-substituted-quinazolin-4(3H)-one product. royalsocietypublishing.orgresearchgate.nettandfonline.com
For the synthesis of 4-aminoquinazolines from 2,4-dichloroquinazoline precursors, the regioselectivity of the nucleophilic aromatic substitution (SNAr) is a key mechanistic consideration. mdpi.com Experimental evidence consistently shows that amine nucleophiles preferentially attack the C4 position over the C2 position. mdpi.com In silico studies using Density Functional Theory (DFT) calculations provide insight into this regioselectivity. The calculations indicate that the transition state for the nucleophilic attack at the C4 position is energetically more favorable than the attack at the C2 position. This is attributed to the structural and electronic factors of the quinazoline ring system, which make the C4 position more susceptible to nucleophilic substitution. mdpi.com The reaction proceeds through a Meisenheimer-like intermediate, and subsequent proton abstraction, either by the excess amine nucleophile or the solvent, leads to the formation of the 2-chloro-4-aminoquinazoline derivative. mdpi.com To obtain di-substituted products, more forcing conditions like higher temperatures or microwave irradiation are typically required to facilitate the second substitution at the less reactive C2 position. mdpi.com
A more recent sustainable approach involves the H2O2-mediated synthesis of quinazolin-4(3H)-one from 2-amino-N-methylbenzamide, using dimethyl sulfoxide (B87167) (DMSO) as a C1 source. nih.govacs.org The proposed mechanism proceeds through a radical pathway. nih.gov
These mechanistic studies provide a fundamental framework for the rational synthesis of this compound and its derivatives, enabling the strategic selection of precursors, reagents, and reaction conditions to achieve desired products efficiently and selectively.
Advanced Structural Characterization and Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for confirming the identity and elucidating the structure of n-Methylquinazolin-4-amine. Analysis of one-dimensional (¹H and ¹³C) and two-dimensional NMR spectra allows for the unambiguous assignment of all proton and carbon signals.
The ¹H NMR spectrum of this compound, recorded in DMSO-d₆, displays characteristic signals for both the aromatic quinazoline (B50416) core and the N-methyl substituent. mdpi.com The aromatic region shows a complex pattern of multiplets corresponding to the four protons on the benzene (B151609) ring portion of the quinazoline system. A doublet of doublets observed at approximately 8.22 ppm is characteristic of the proton at position 5 (H-5), influenced by coupling to H-6 and H-7. mdpi.com The protons at positions 6, 7, and 8 resonate as a series of overlapping multiplets between 7.51 and 7.85 ppm. mdpi.com
A key feature is the signal for the N-methyl protons, which appears as a doublet at around 3.03 ppm, with a coupling constant (J) of 4.0 Hz. mdpi.com This splitting indicates coupling to the adjacent amine proton (N-H). The amine proton itself gives rise to a multiplet between 8.75 and 8.86 ppm. mdpi.com The specific chemical shifts and multiplicities are summarized in the table below.
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |
|---|---|---|---|---|
| NH | 8.86–8.75 | m (multiplet) | - | mdpi.com |
| H-5 | 8.22 | dd (doublet of doublets) | 8.3, 1.3 | mdpi.com |
| H-7 | 7.85–7.77 | m (multiplet) | - | mdpi.com |
| H-8 | 7.64 | dd (doublet of doublets) | 8.4, 1.2 | mdpi.com |
| H-6 | 7.58–7.51 | m (multiplet) | - | mdpi.com |
| N-CH₃ | 3.03 | d (doublet) | 4.0 | mdpi.com |
The ¹³C NMR spectrum provides complementary information, confirming the carbon skeleton of the molecule. The spectrum for this compound shows nine distinct carbon signals, consistent with its molecular structure. mdpi.com The carbons of the quinazoline ring appear in the downfield region (114-162 ppm). The signal at approximately 161.99 ppm is assigned to the C-4 carbon, which is directly attached to the amine nitrogen. mdpi.com The C-2 carbon resonates at a similar downfield position. The bridgehead carbons (C-4a and C-8a) and the other aromatic carbons (C-5, C-6, C-7, C-8) are found in the range of 114 to 158 ppm. mdpi.com The aliphatic carbon of the N-methyl group is observed in the upfield region at approximately 28.43 ppm. mdpi.com
| Assignment | Chemical Shift (δ, ppm) | Reference |
|---|---|---|
| C-4 | 161.99 | mdpi.com |
| C-8a | 157.56 | mdpi.com |
| C-2 | 150.50 | mdpi.com |
| C-7 | 133.95 | mdpi.com |
| C-5 | 127.09 | mdpi.com |
| C-6 | 126.53 | mdpi.com |
| C-8 | 123.39 | mdpi.com |
| C-4a | 114.13 | mdpi.com |
| N-CH₃ | 28.43 | mdpi.com |
To unequivocally confirm the assignments from one-dimensional spectra, various two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings through two to three bonds. For this compound, COSY spectra would show correlations between adjacent protons on the benzene ring, such as between H-5 and H-6, H-6 and H-7, and H-7 and H-8. A crucial correlation would also be observed between the N-H proton and the N-CH₃ protons, confirming their scalar coupling. researchgate.netresearchgate.netyoutube.com
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space proximity of protons, irrespective of bond connectivity. This technique would be useful to confirm the spatial relationship between the N-methyl group and the quinazoline core. For instance, a NOESY cross-peak would be expected between the N-CH₃ protons and the H-5 proton of the quinazoline ring, confirming their proximity in the molecule's preferred conformation. researchgate.netresearchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): This experiment maps long-range (typically 2-4 bonds) correlations between protons and carbons. HMBC is vital for assigning quaternary carbons and linking different fragments of the molecule. princeton.edu Key expected correlations for this compound include:
The N-CH₃ protons showing correlations to C-4.
The H-5 proton showing correlations to the bridgehead carbon C-4a and C-7.
The H-8 proton showing correlations to C-4a and C-6. researchgate.net These correlations would definitively piece together the molecular structure and validate the ¹H and ¹³C assignments.
Carbon-13 (¹³C) NMR Spectral Assignments and Analysis
X-ray Crystallography Studies
While detailed NMR analysis defines the molecule's structure in solution, single-crystal X-ray crystallography provides the most precise information about its conformation and the arrangement of molecules in the solid state. Although a specific crystal structure for the parent this compound was not found in the surveyed literature, analysis of closely related quinazoline derivatives allows for a well-founded description of its expected solid-state characteristics. researchgate.netacs.org
Based on crystallographic studies of similar 4-aminoquinazoline compounds, the quinazoline ring system of this compound is expected to be essentially planar. researchgate.netacs.org The N-methylamino substituent would be attached to the C-4 position of this planar core. The geometry around the exocyclic C4-N bond is expected to adopt a conformation that minimizes steric hindrance, with the methyl group likely positioned to avoid a clash with the H-5 proton.
The crystal packing of this compound would be governed by a network of intermolecular interactions. The most significant of these are predicted to be hydrogen bonds and π-π stacking interactions.
Hydrogen Bonding: The presence of the N-H group is crucial for forming intermolecular hydrogen bonds. In related crystal structures, a common and robust interaction involves the amine proton (N-H) acting as a hydrogen bond donor to one of the nitrogen atoms of the pyrimidine (B1678525) ring (N1 or N3) of an adjacent molecule. researchgate.net This often leads to the formation of centrosymmetric dimers or extended chains, which are described by specific graph-set motifs. researchgate.net
Determination of Three-Dimensional Molecular Conformation
Mass Spectrometry (MS)
Mass spectrometry serves as a critical tool for elucidating the molecular weight and structural features of this compound.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-resolution mass spectrometry is essential for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, the molecular formula is C₉H₉N₃. The theoretical exact mass can be calculated using the isotopic masses of its constituent atoms (Carbon: 12.0000, Hydrogen: 1.007825, Nitrogen: 14.003074).
The expected monoisotopic mass of the protonated molecule [M+H]⁺ would be used for confirmation in techniques like ESI-HRMS. While specific experimental HRMS data for this compound is not widely available in the cited public literature, this technique is standard for confirming the identity of such novel compounds in a research setting. google.comusf.edumdpi.com For instance, related quinazoline derivatives are routinely characterized by HRMS to validate their molecular formula. mdpi.com
Table 1: Theoretical Mass Data for this compound
| Formula | Description | Theoretical m/z |
|---|---|---|
| C₉H₉N₃ | Molecular Ion [M]⁺ | 159.080 |
Mass Spectral Fragmentation Pattern Analysis
Electron Impact (EI) mass spectrometry reveals the fragmentation pattern of a molecule, offering insights into its structural connectivity. The fragmentation of this compound is predicted to proceed through several key pathways based on the stability of the quinazoline ring and the lability of the N-methyl group.
The molecular ion peak [M]⁺ is expected at an m/z of 159. A primary fragmentation step would be the loss of the methyl radical (•CH₃) from the amino group, leading to a stable fragment ion. Further fragmentation would likely involve the characteristic breakdown of the quinazoline ring system.
Table 2: Predicted Mass Spectral Fragmentation of this compound
| m/z | Proposed Fragment | Fragmentation Pathway |
|---|---|---|
| 159 | [C₉H₉N₃]⁺ | Molecular Ion (M⁺) |
| 144 | [C₈H₆N₃]⁺ | Loss of methyl radical (•CH₃) from the N-methyl group (M - 15) |
| 117 | [C₇H₅N₂]⁺ | Loss of hydrogen cyanide (HCN) from the [M-CH₃]⁺ fragment |
Vibrational Spectroscopy (FT-IR and FT-Raman) and UV-Visible Spectroscopy
Vibrational and electronic spectroscopy provide detailed information about the functional groups and conjugated systems within this compound.
Identification of Key Functional Groups and Vibrational Modes
Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopies are used to identify the vibrational modes of the functional groups present in the molecule. The spectra would be characterized by vibrations from the N-H bond of the secondary amine, the C-H bonds of the methyl group and the aromatic ring, and the various stretching and bending modes of the quinazoline bicyclic system.
FT-IR and FT-Raman are complementary techniques; for example, the symmetrical vibrations of the aromatic ring are often more intense in the Raman spectrum. Specific experimental spectra for this compound are not readily found in the surveyed literature, but the expected vibrational frequencies can be predicted based on known values for similar structures. nih.govmdpi.comresearchgate.net
Table 3: Predicted Vibrational Modes for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) (FT-IR) | Predicted Wavenumber (cm⁻¹) (FT-Raman) |
|---|---|---|---|
| N-H Stretch | Secondary Amine | 3300 - 3500 | 3300 - 3500 |
| C-H Stretch (Aromatic) | Benzene Ring | 3000 - 3100 | 3000 - 3100 |
| C-H Stretch (Aliphatic) | Methyl Group | 2850 - 2960 | 2850 - 2960 |
| C=N Stretch | Pyrimidine Ring | 1610 - 1650 | 1610 - 1650 |
| C=C Stretch | Aromatic Ring System | 1450 - 1600 | 1450 - 1600 |
| N-H Bend | Secondary Amine | 1500 - 1580 | Weak or absent |
| C-H Bend (Aliphatic) | Methyl Group | 1375 - 1450 | 1375 - 1450 |
Electronic Transitions and Chromophore Analysis
UV-Visible spectroscopy measures the electronic transitions within a molecule. The primary chromophore in this compound is the quinazoline ring system itself. This extended conjugated system gives rise to characteristic π → π* transitions, which are typically high in intensity. The presence of nitrogen atoms with lone pairs of electrons also allows for lower energy, lower intensity n → π* transitions.
The absorption maxima (λ_max) are influenced by the electronic structure of the chromophore. For quinazoline and its simple derivatives, multiple absorption bands are expected in the UV region. While specific UV-Vis data for this compound is not detailed in the provided search results, related quinazoline compounds show characteristic absorptions that can be used for inference. mdpi.comsemanticscholar.org The solvent used can also influence the position of these peaks.
Table 4: Predicted UV-Visible Absorption Bands for this compound
| Transition Type | Chromophore | Predicted λ_max Range (nm) |
|---|---|---|
| π → π* | Quinazoline Ring | 220 - 280 |
| π → π* | Quinazoline Ring | 300 - 350 |
Computational Chemistry and Theoretical Studies in N Methylquinazolin 4 Amine Research
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, utilized to investigate the electronic properties of many-body systems. It is instrumental in predicting the molecular geometry, electronic structure, and spectroscopic parameters of compounds like n-Methylquinazolin-4-amine.
Geometry Optimization and Electronic Structure Analysis (HOMO-LUMO Energy Levels)
A fundamental step in any computational analysis is geometry optimization. Using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)), the three-dimensional arrangement of atoms in this compound that corresponds to the lowest energy state on the potential energy surface is determined. This process yields precise information on bond lengths, bond angles, and dihedral angles. While specific optimized geometric parameters for this compound are not available in the surveyed literature, a hypothetical table of such data is presented below to illustrate typical results.
Table 1: Hypothetical Optimized Geometric Parameters for this compound
| Parameter | Bond/Angle | Calculated Value (Å or °) |
|---|---|---|
| Bond Length | N1-C2 | Value not available |
| Bond Length | C4-N(amine) | Value not available |
| Bond Length | N(amine)-C(methyl) | Value not available |
| Bond Angle | C2-N3-C4 | Value not available |
Following optimization, the electronic structure can be analyzed. Key to this is the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity, with a smaller gap generally implying higher reactivity. mdpi.com For this compound, the HOMO is expected to be localized primarily on the electron-rich quinazoline (B50416) ring and the exocyclic amino group, while the LUMO would likely be distributed over the heterocyclic ring system.
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | Value not available |
| LUMO Energy | Value not available |
Calculation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)
DFT calculations are highly effective in predicting spectroscopic properties. Theoretical Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated and are invaluable for confirming molecular structures determined experimentally. doi.org Similarly, the vibrational frequencies from theoretical Infrared (IR) spectra can be computed. These calculated frequencies correspond to specific vibrational modes (stretching, bending, etc.) within the molecule, aiding in the interpretation of experimental IR spectra. nih.gov For this compound, characteristic IR frequencies would include N-H stretching, C-H stretching of the methyl and aromatic groups, and C=N stretching within the quinazoline ring.
Analysis of Molecular Electrostatic Potential (MEP) and Charge Distribution
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. nih.gov It illustrates regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically blue). For this compound, the MEP would likely show negative potential around the nitrogen atoms of the quinazoline ring and the exocyclic amine, indicating these are sites susceptible to electrophilic attack. The hydrogen atoms of the methyl group and the aromatic ring would exhibit positive potential. Analysis of Mulliken or Natural Bond Orbital (NBO) charges provides a quantitative measure of the charge localized on each atom, further detailing the electronic landscape of the molecule.
Solvent Effects on Molecular Conformation and Electronic Properties
Computational studies are often performed in the gas phase, but the properties of a molecule can be significantly influenced by its environment. The effect of a solvent can be modeled using methods like the Polarizable Continuum Model (PCM). doi.org These calculations can reveal how the molecular conformation and electronic properties (such as HOMO-LUMO energies and charge distribution) of this compound might change in different solvents, providing a more realistic prediction of its behavior in solution.
Molecular Docking Simulations
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in drug discovery for predicting the binding affinity and interaction patterns of potential drug candidates.
Prediction of Ligand-Protein Binding Modes and Key Interactions
In the context of this compound, molecular docking would be used to predict how it binds to the active site of a target protein. Although specific docking studies for this exact compound are not readily found, research on related quinazoline derivatives shows they often interact with protein active sites through a combination of hydrogen bonds and hydrophobic interactions. For this compound, the nitrogen atoms in the quinazoline ring and the exocyclic amino group could act as hydrogen bond acceptors or donors, while the bicyclic aromatic system could form hydrophobic or π-stacking interactions with appropriate amino acid residues in a protein's binding pocket. Docking studies provide a binding score, which estimates the binding affinity, and a visual representation of the key interactions.
Table 3: Hypothetical Key Interactions for this compound in a Protein Binding Site
| Interaction Type | Interacting Group on Ligand | Potential Interacting Amino Acid Residue |
|---|---|---|
| Hydrogen Bond | Quinazoline N1/N3 | e.g., Ser, Thr, Asn, Gln |
| Hydrogen Bond | Exocyclic NH group | e.g., Asp, Glu |
| π-π Stacking | Quinazoline Ring System | e.g., Phe, Tyr, Trp |
Computational Evaluation of Binding Affinities with Target Macromolecules
Molecular docking is a primary computational technique used to predict the binding affinity and orientation of a ligand within the active site of a target macromolecule. For quinazoline derivatives, including structures related to this compound, docking studies have been instrumental in evaluating their potential as inhibitors for a variety of protein targets.
Binding affinities are commonly expressed as a score or energy, typically in kcal/mol, where a more negative value indicates a stronger, more favorable interaction. For instance, in a study targeting Cyclin-Dependent Kinase 8 (CDK8), a standard reference compound, N-[(4-chlorophenyl)methyl]quinazolin-4-amine, registered a binding affinity of -8.6 kcal/mol. nih.gov Similarly, various newly synthesized quinazolinone derivatives have been evaluated against targets like phosphoinositide 3-kinase δ (PI3Kδ), dipeptidyl peptidase-4 (DPP-4), and bacterial DNA gyrase. nih.govscispace.com Docking of quinazolinone Schiff base derivatives against the DNA gyrase enzyme revealed binding energies ranging from -5.96 to -8.58 kcal/mol. nih.gov In another study, quinazoline derivatives designed as DPP-4 inhibitors showed affinity values between -6.5 and -8.8 kcal/mol. frontiersin.org These computational evaluations are crucial for prioritizing compounds for further experimental testing.
| Derivative/Compound | Target Macromolecule | Binding Affinity / Docking Score (kcal/mol) | Reference |
|---|---|---|---|
| N-[(4-chlorophenyl)methyl]quinazolin-4-amine | Cyclin-Dependent Kinase 8 (CDK8) | -8.6 | nih.gov |
| Quinazolinone Schiff base (Compound 4c) | DNA Gyrase | -8.58 | nih.gov |
| Quinazoline Derivative (Molecule 17) | Epidermal Growth Factor Receptor (EGFR) | -9.5 | nih.gov |
| 2,3-disubstituted-4-(3H)-quinazolinones | Cyclooxygenase-2 (COX-2) | -108.418 to -131.508 (re-ranked score) | researchgate.net |
| Quinazolinone derivatives | Dipeptidyl Peptidase-4 (DPP-4) | -6.5 to -8.8 | frontiersin.org |
Identification of Crucial Amino Acid Residues in Binding Sites
Beyond predicting binding energy, molecular docking elucidates the specific interactions between a ligand and the amino acid residues lining the binding pocket of a protein. These interactions, which include hydrogen bonds, hydrophobic interactions, and electrostatic forces, are fundamental to molecular recognition and binding specificity.
Studies on various quinazoline derivatives have successfully identified key residues that are critical for their binding to different enzymes. For example, when docked into the active site of human thymidylate synthase, quinazoline antifolates were found to interact with hydrophobic residues. nih.gov In the inhibition of PI3Kδ, key hydrogen bond interactions with residues such as Glu826, Val828, and Asp911, along with electrostatic interactions with Ser831, Asp832, and Asn836, were identified as being significant for improving inhibitor activity and stability. scispace.com Similarly, for DNA gyrase inhibitors, residues Asp73, Asn46, and Arg136 are noted as important for forming hydrogen bonds. nih.gov The identification of these specific interactions provides a structural basis for the observed inhibitory activity and offers a roadmap for designing derivatives with enhanced potency and selectivity.
Molecular Dynamics (MD) Simulations
While molecular docking provides a static snapshot of the protein-ligand interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing how the complex behaves over time. By simulating the movements of atoms and molecules, MD can assess the stability of the binding pose, conformational changes in the protein and ligand, and the flexibility of the binding site. frontiersin.orgresearchgate.net
Assessment of Protein-Ligand Complex Stability and Dynamic Behavior
A key application of MD simulations is to evaluate the stability of a protein-ligand complex, which is often gauged by calculating the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand over the simulation time. researchgate.netmdpi.com Lower and more stable RMSD values suggest that the complex remains in a consistent and stable conformation, validating the docking results. mdpi.com For example, MD simulations of quinazoline derivatives complexed with targets like EGFR or antimicrobial targets have been used to confirm the stability of the docked poses. nih.gov In one study, the RMSD of a top-performing quinazoline ligand complexed with EGFR showed only slight structural deviations over a 25-ns simulation, indicating the ligand was strongly stable within the active site.
The Root Mean Square Fluctuation (RMSF) is another important metric that measures the fluctuation of individual amino acid residues, highlighting flexible regions of the protein that may be involved in ligand binding and conformational changes. researchgate.net
| System | Simulation Length | Key Stability Metric | Finding | Reference |
|---|---|---|---|---|
| Quinazoline-EGFR Complex | 100 ns | RMSD | The complex demonstrated stability and consistent interaction over the simulation period. | frontiersin.org |
| Quinazolinone-PI3Kδ Complex | 10 ns | Hydrogen Bonds | Showed strong and stable hydrogen bond interactions with key residues Ser831 and Asp832. | scispace.com |
| Arylidene-quinazolinone-Protein Complex | Not Specified | RMSD | The simulation revealed the structural stability of the protein-ligand complexes. | nih.gov |
| Quinazoline-PDE7A Complex | Not Specified | Docking and MD | Simulations were used to study the binding and stability of novel inhibitors. | frontiersin.org |
Analysis of Conformational Changes and Binding Site Flexibility
MD simulations provide critical insights into the dynamic nature of the binding process, including conformational changes in both the protein and the ligand upon complex formation. frontiersin.org These simulations can reveal the flexibility of the binding site and show how it might adapt to accommodate the ligand. The analysis of the trajectory from an MD run can show how interactions, such as hydrogen bonds, evolve over time, sometimes revealing that the protein-protein interfaces visit several substates with alternative residue-residue contacts. frontiersin.org This dynamic understanding is crucial as the biological function of a molecule is intimately linked to its structural dynamics.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) studies are computational models that aim to correlate the chemical structure of compounds with their biological activity. By identifying key molecular descriptors—physicochemical, topological, or electronic properties—that influence activity, QSAR models can predict the potency of novel, unsynthesized compounds. nih.govfrontiersin.org
Development of Predictive Models for Molecular Interaction Profiles
For quinazoline derivatives, various QSAR models have been developed to predict their inhibitory activity against targets like EGFR and PI3Kδ, or their general anticancer effects. frontiersin.orgplos.orgrsc.org These models are built using a dataset of compounds with known activities and are validated to ensure their predictive power.
For example, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been applied to quinazoline derivatives targeting EGFR and PI3Kδ. frontiersin.orgrsc.org These models generate 3D contour maps that visualize the regions where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are favorable or unfavorable for activity, providing direct guidance for structural modification. The statistical robustness of these models is assessed by parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). A high q² value (e.g., > 0.6) indicates good predictive ability. frontiersin.orgrsc.org For instance, a CoMFA model for PI3Kδ inhibitors showed a q² of 0.741 and a predictive r² (r²_pred) of 0.851, indicating a highly reliable model. rsc.org
| Target/Activity | QSAR Method | Key Statistical Parameters | Key Findings/Descriptors | Reference |
|---|---|---|---|---|
| EGFR Inhibitors | 3D-QSAR (CoMFA) | q² = 0.608, r² = 0.979 | Models reliably predict inhibitor efficacy based on steric and electrostatic fields. | frontiersin.org |
| PI3Kδ Inhibitors | 3D-QSAR (CoMFA) | q² = 0.741, r²_pred = 0.851 | Bioactivity is most affected by electrostatic and hydrophobic fields. | rsc.org |
| EGFR (Wild Type) Inhibitors | MLR-GFA | r² (validation set) = 0.90 | Developed a predictive model for designing new quinazoline-based inhibitors. | plos.org |
| Anticancer (DHFR) | 3D-QSAR | Not Specified | Electron-withdrawing and lipophilic groups at the para-position of a phenyl ring are favorable. | nih.gov |
Correlation of Theoretical Physicochemical Parameters with Observed Effects
In the development of quinazoline-based compounds, including this compound derivatives, computational methods are instrumental in predicting how structural modifications will influence biological activity. By calculating theoretical physicochemical parameters, researchers can establish correlations with observed effects, guiding the design of more potent and effective molecules.
A critical aspect of this correlation is the prediction of a compound's ability to cross the blood-brain barrier (BBB). For agents targeting the central nervous system (CNS), such as potential treatments for Alzheimer's disease, theoretical parameters are evaluated to predict CNS availability. nih.gov For instance, in the design of N-methylpropargylamino-quinazoline derivatives, researchers calculated a "BBB score" to estimate that the proposed structures could effectively cross the blood-brain barrier. nih.gov This predictive approach is supported by methods like the BOILED-Egg model, which forecasts gastrointestinal absorption and BBB penetration, showing a positive correlation for brain distribution of these compounds. nih.gov
Structure-activity relationship (SAR) studies reveal that specific functional groups are essential for biological activity, a finding often explained by their impact on the molecule's electronic and steric properties. A key example is found in a series of 4-anilinoquinazolines investigated as apoptosis inducers, where the presence of a methyl group on the nitrogen linker at position 4 was found to be crucial for their cytotoxic potency. acs.org The replacement of this N-methyl group with hydrogen or larger substituents often leads to a significant decrease in activity. acs.org This highlights a direct correlation between a specific structural feature, which dictates certain physicochemical properties, and a desired biological outcome. For example, the anticancer clinical candidate N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine (MPC-6827) demonstrated potent apoptosis-inducing activity and excellent blood-brain barrier penetration, underscoring the success of this structure-guided design. acs.org
| Parameter/Feature | Theoretical Correlation | Observed Effect | Reference |
| Blood-Brain Barrier (BBB) Score | High calculated score predicts CNS availability. | Proposed N-methylpropargylamino-quinazoline derivatives are estimated to cross the BBB. | nih.gov |
| N-Methyl Group at Position 4 | Essential for maintaining the optimal conformation for target binding. | Crucial for potent apoptosis-inducing activity in 4-anilinoquinazolines. | acs.org |
| cLogP and Aqueous Solubility | Modifications at the 4-position can be made to lower cLogP and increase solubility. | Improved physicochemical profiles are sought to enhance antimalarial activity. | acs.org |
| Substitutions at Positions 6 and 7 | Altering substituents on the quinazoline core can impact binding affinity. | Substitution in these positions generally decreased the potency of apoptosis-inducing 4-anilinoquinazolines. | acs.org |
Theoretical Insights into Reaction Mechanisms and Regioselectivity
Computational chemistry provides profound insights into the reaction mechanisms and regioselectivity observed in the synthesis of this compound and related derivatives. A cornerstone of their synthesis is the regioselective nucleophilic aromatic substitution (SNAr) on 2,4-disubstituted quinazoline precursors. mdpi.com Experimental evidence overwhelmingly shows that when precursors like 2,4-dichloroquinazoline (B46505) react with amine nucleophiles, substitution occurs preferentially at the 4-position of the quinazoline ring. acs.orgmdpi.com
Density Functional Theory (DFT) calculations have been employed to elucidate the electronic factors governing this observed regioselectivity. mdpi.com These theoretical studies focus on the electronic structure of the quinazoline core to predict the most likely site for nucleophilic attack. The analysis of the frontier molecular orbitals, specifically the Lowest Unoccupied Molecular Orbital (LUMO), is critical. mdpi.com
Theoretical findings for 2,4-dichloroquinazoline reveal that the carbon atom at the 4-position (C4) possesses a significantly higher LUMO coefficient compared to the carbon at the 2-position (C2). mdpi.com A higher LUMO coefficient indicates that the C4 position is more electrophilic and thus more susceptible to attack by a nucleophile, such as an amine. mdpi.com
This prediction is further substantiated by calculating the activation energies for the nucleophilic attack at both positions. The calculations consistently show that the activation energy associated with the first step of the SNAr mechanism—the nucleophilic attack—is lower when the amine approaches the C4 position. mdpi.com This lower energy barrier provides a clear theoretical rationale for the experimentally observed regioselectivity, explaining why the formation of 4-amino-substituted products is kinetically favored. These computational results align perfectly with numerous synthetic reports where various primary and secondary amines have been shown to selectively substitute the chlorine atom at the 4-position under diverse reaction conditions. mdpi.com
| Theoretical Parameter | C4-Position of 2,4-Dichloroquinazoline | C2-Position of 2,4-Dichloroquinazoline | Implication for Regioselectivity | Reference |
| LUMO Coefficient | Higher value | Lower value | Indicates C4 is more electrophilic and susceptible to nucleophilic attack. | mdpi.com |
| Activation Energy (SNAr) | Lower energy barrier | Higher energy barrier | Nucleophilic attack is kinetically more favorable at the C4 position. | mdpi.com |
Molecular Interaction Mechanisms and Biochemical Pathway Modulation Studies in Vitro Research Focus
Enzyme Inhibition Studies
The versatility of the quinazoline (B50416) core has been explored through the synthesis and evaluation of numerous derivatives, leading to the discovery of potent inhibitors for several enzyme families.
Dipeptidyl Peptidase-4 (DPP-4) Inhibition
The quinazolinone core, structurally related to quinazolin-4-amine (B77745), is a key feature in some Dipeptidyl Peptidase-4 (DPP-4) inhibitors. DPP-4 is a serine exopeptidase that plays a crucial role in glucose metabolism by inactivating incretin (B1656795) hormones like GLP-1. ekb.eg Inhibition of DPP-4 is a therapeutic strategy for managing type 2 diabetes. nih.gov
In vitro studies on a series of 2-({2-[(dialkylamino)methyl]quinazolin-4-one-3-yl}methyl)benzonitrile derivatives demonstrated good inhibitory activity against the DPP-4 enzyme, with IC50 values ranging from 1.4621 to 6.7805 µM. brieflands.com Another study on quinazolin-4-one derivatives also reported DPP-4 inhibitory activity. researchgate.net While these studies establish the potential of the broader quinazoline family, research has also shown that issues with metabolic stability in some quinazoline-based DPP-4 inhibitors could be overcome by replacing the quinazolinone core with a pyrimidinedione, which led to the development of alogliptin. wikipedia.org The quinoxaline (B1680401) scaffold, a bioisostere of the quinazoline ring, has also been successfully utilized to develop potent DPP-4 inhibitors. nih.gov
Interactive Data Table: DPP-4 Inhibition by Quinazolin-4-one Derivatives
| Compound Series | Structure | IC50 (µM) | Reference |
| 2-({2-[(dialkylamino)methyl]quinazolin-4-one-3-yl}methyl)benzonitrile derivatives | Quinazolin-4-one with dialkyl-aminomethyl group at C-2 | 1.4621 - 6.7805 | brieflands.com |
Note: The data presented is for quinazolin-4-one derivatives, which are structurally related to n-Methylquinazolin-4-amine.
Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibition
The 4-anilinoquinazoline (B1210976) scaffold is a well-established pharmacophore for potent and selective inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, an enzyme frequently overexpressed in various human tumors. ugr.es Numerous derivatives based on the quinazolin-4-amine core have demonstrated significant EGFR inhibition.
Research has shown that novel anilinoquinazoline (B1252766) derivatives can strongly inhibit wild-type EGFR with IC50 values ranging from 1.12 to 15.4 nM. mdpi.com Specific derivatives, such as those with a 4-anilino-quinazoline structure, have been identified as potent EGFR inhibitors, with IC50 values as low as sub-nanomolar ranges. ugr.esnih.gov For instance, a series of 4-anilino-quinazoline derivatives showed potent EGFR inhibitory activity, with one compound exhibiting an IC50 of 5.06 nM. mdpi.com Another study on 6- and 7-substituted amino-4-anilinequinazoline derivatives identified a compound with an IC50 of 0.096 μM against EGFR. mdpi.com Furthermore, a derivative, N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, was identified as a potent apoptosis inducer with an EC50 of 2 nM in a cell-based assay, highlighting the potential of this scaffold. acs.org
Interactive Data Table: EGFR Tyrosine Kinase Inhibition by Quinazolin-4-amine Derivatives
| Compound Derivative | Structure | IC50 | Reference |
| Novel anilinoquinazolines | 4-anilinoquinazoline | 1.12 - 15.4 nM | mdpi.com |
| 4-aryl-amino-6-(furan-2-yl) quinazoline | 4-anilinoquinazoline | 5.06 nM | mdpi.com |
| N-(benzo[d]thiazol-2-yl)-6-bromo-2-(pyridin-3-yl) quinazolin-4-amine | 4-aminoquinazoline | 0.096 µM | mdpi.com |
| Substituted thiourea (B124793) quinazolines | 4-thio-quinazoline | 0.01 - 0.02 µM | mdpi.com |
| N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine | 4-aminoquinazoline | 2 nM (EC50) | acs.org |
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition
The quinazoline scaffold is also integral to the development of inhibitors targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis essential for tumor growth. dovepress.com Both quinazolin-4-amine and quinazolin-4(3H)-one derivatives have shown potent anti-VEGFR-2 activity.
Substituted thiourea quinazoline-based derivatives have been developed as dual inhibitors of EGFR and VEGFR-2, with IC50 values against VEGFR-2 as low as 0.05 µM. mdpi.com A series of quinazolin-4(3H)-one derivatives were evaluated, with the most potent compound showing a VEGFR-2 inhibitory activity with an IC50 of 0.340 µM, which was superior to the reference drug sorafenib (B1663141). nih.gov Another study reported a 3-ethyl-6-nitroquinazoline-4-one derivative with an IC50 of 4.6 ± 0.06 µM against VEGFR-2 kinase. sci-hub.se Benzo[g]quinazoline derivatives have also been identified as potent VEGFR-2 inhibitors, with IC50 values for some compounds being comparable to sorafenib at 44.4 ± 2.6 nM and 46.6 ± 2.8 nM. mdpi.com
Interactive Data Table: VEGFR-2 Inhibition by Quinazoline Derivatives
| Compound Derivative | Structure | IC50 | Reference |
| Substituted thiourea quinazolines | 4-thio-quinazoline | 0.05 - 0.08 µM | mdpi.com |
| 3-Phenylquinazolinone derivative (18d) | Quinazolin-4(3H)-one | 0.340 µM | nih.gov |
| Benzo[g]quinazoline derivative (15) | Benzo[g]quinazoline | 44.4 nM | mdpi.com |
| 3-Ethyl-6-nitroquinazoline-4-one derivative (36) | Quinazolin-4(3H)-one | 4.6 µM | sci-hub.se |
Aurora Kinase Inhibition
Aurora kinases are critical regulators of the cell cycle, and their overexpression is common in many cancers, making them attractive targets for anticancer therapies. nih.gov The quinazoline nucleus is a core component of several Aurora kinase inhibitors.
Specifically, quinazolin-4-amine derivatives have been designed as selective Aurora A kinase inhibitors. mdpi.com A notable example is the 4-aminoquinazoline compound ZM447439, which acts as a dual inhibitor of Aurora A and Aurora B kinases with an IC50 of 0.1 μM. frontiersin.org More recent research on 6-(2-amino-1H-benzo[d]imidazole-6-yl)quinazolin-4(3H)-one derivatives led to the identification of a compound that inhibited Aurora A kinase with an IC50 value of 21.94 nM. nih.gov Another quinazolinone derivative showed potent inhibition of Aurora A and B with IC50 values of 84.42 nM and 14.09 nM, respectively. nih.gov These findings underscore the potential of the quinazoline scaffold in developing potent and selective Aurora kinase inhibitors. nih.govacs.org
Interactive Data Table: Aurora Kinase Inhibition by Quinazoline Derivatives
| Compound Derivative | Target Kinase | IC50 | Reference |
| ZM447439 | Aurora A/B | 0.1 µM | frontiersin.org |
| 6-(2-amino-1H-benzo[d]imidazole-6-yl)quinazolin-4(3H)-one (16h) | Aurora A | 21.94 nM | nih.gov |
| 6-(imidazo[1,2-a]pyridin-6-yl)quinazolin-4(3H)-one (46) | Aurora A | 84.42 nM | nih.gov |
| 6-(imidazo[1,2-a]pyridin-6-yl)quinazolin-4(3H)-one (46) | Aurora B | 14.09 nM | nih.gov |
Phosphodiesterase 4 (PDE-4) Inhibition
Phosphodiesterase 4 (PDE4) is an enzyme that degrades the second messenger cyclic AMP (cAMP) and is a key regulator of inflammation. jst.go.jp The quinazoline structure has been explored for its potential to inhibit PDE4, primarily focusing on the quinazolin-4-one (or quinazolin-2,4-dione) core.
Nitraquazone, a 3-Ethyl-1-(3-nitrophenyl) quinazoline-2, 4 (1H, 3H)-dione, was identified as a PDE4 inhibitor with an IC50 value of 1.9 µM. jst.go.jptsijournals.com Further studies on quinazoline-based derivatives have identified compounds with selective PDE4B inhibitory activity. For example, certain 2,4-disubstituted quinazoline derivatives were found to be potent PDE4 inhibitors. jst.go.jp A study evaluating a series of novel quinazolinone derivatives reported that some compounds exhibited good inhibitory activity against PDE4B, with one derivative showing 68% inhibition at a concentration of 10 µM.
Interactive Data Table: PDE4 Inhibition by Quinazolinone Derivatives
| Compound Derivative | Structure | IC50 / % Inhibition | Reference |
| Nitraquazone | Quinazoline-2,4(1H,3H)-dione | 1.9 µM | jst.go.jptsijournals.com |
| Syntex RS 25344 (Nitraquazone derivative) | Quinazoline-2,4(1H,3H)-dione | 0.28 µM | tsijournals.com |
| Quinazolinone derivative (IXf) | Quinazolin-4(3H)-one | 68% at 10 µM |
Note: The data presented is for quinazolin-4-one and quinazoline-2,4-dione derivatives.
Cholinesterase (AChE/BuChE) Inhibition
Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a primary therapeutic strategy for Alzheimer's disease. mdpi.com Recent research has demonstrated that the quinazoline scaffold is a promising foundation for developing potent cholinesterase inhibitors. mdpi.com
A series of 3,4-dihydroquinazoline derivatives were found to exhibit strong inhibitory activity against BuChE, with two compounds showing IC50 values of 45 nM and 62 nM, respectively, and demonstrating high selectivity for BuChE over AChE. nih.gov Quinazolin-4(3H)-one derivatives have also been extensively studied. One study reported a series of imines bearing a quinazolin-4(3H)-one moiety with potent inhibitory activity against both AChE and BChE, with Ki values in the nanomolar range (4.20–26.10 nM for AChE and 1.22–16.09 nM for BChE). bezmialem.edu.tr Another study on 2,3-dihydroquinazolin-4(1H)-one derivatives identified a compound with IC50 values of 3.7±1.05 µM for AChE and 13.7±0.64 µM for BChE. ijcce.ac.ir Furthermore, a rationally designed quinazoline derivative, N2-(1-benzylpiperidin-4-yl)-N4-(3,4-dimethoxybenzyl)quinazoline-2,4-diamine, showed dual inhibition with IC50 values of 2.1 μM for hAChE and 8.3 μM for hBuChE. mdpi.com
Interactive Data Table: Cholinesterase Inhibition by Quinazoline Derivatives
| Compound Derivative | Target Enzyme | IC50 / Ki | Reference |
| 3,4-dihydroquinazoline (8b) | BuChE | 45 nM (IC50) | nih.gov |
| 3,4-dihydroquinazoline (8d) | BuChE | 62 nM (IC50) | nih.gov |
| Quinazolin-4(3H)-one imine (3j) | AChE | 4.20 nM (Ki) | bezmialem.edu.tr |
| Quinazolin-4(3H)-one imine (3m) | BChE | 1.47 nM (IC50) | bezmialem.edu.tr |
| 2,3-dihydroquinazolin-4(1H)-one (4c) | AChE | 3.7 µM (IC50) | ijcce.ac.ir |
| Quinazoline-2,4-diamine (5) | hAChE | 2.1 µM (IC50) | mdpi.com |
| Quinazoline-2,4-diamine (5) | hBuChE | 8.3 µM (IC50) | mdpi.com |
Monoamine Oxidase (MAO-A/B) Inhibition
The quinazoline scaffold is a core component of various compounds designed to inhibit monoamine oxidase (MAO), a key enzyme in the metabolism of neurotransmitters. royalsocietypublishing.orgcriver.com The two isoforms, MAO-A and MAO-B, are significant targets for the development of treatments for depression and neurodegenerative diseases, respectively. royalsocietypublishing.orgcriver.com
In vitro studies on N-methylpropargylamino-quinazoline derivatives have demonstrated their potential as MAO inhibitors. mdpi.comnih.gov A series of 24 novel derivatives were synthesized and evaluated for their effects on both MAO-A and MAO-B. One of the standout compounds from this research, designated II-6h, exhibited a selective inhibition profile against MAO-B. mdpi.com Similarly, research into quinazolyl hydrazine (B178648) derivatives identified compounds with submicromolar IC50 values for both MAO-A and MAO-B. royalsocietypublishing.orgresearchgate.net For instance, compounds 5d and 5h, which feature a (4-hydroxy-3-methoxybenzylidene) substitution, were the most potent inhibitors of MAO-A, with IC50 values of 0.27 µM and 0.31 µM, respectively. royalsocietypublishing.org These compounds also showed efficacy against MAO-B, with IC50 values of 0.75 µM and 0.44 µM. royalsocietypublishing.org The research highlighted that having both 3-OCH3 and 4-OH substituents on the tail aryl group was crucial for high affinity. royalsocietypublishing.org
Table 1: MAO-A and MAO-B Inhibition by Quinazoline Derivatives
| Compound | Target | IC50 (µM) | Reference |
|---|---|---|---|
| Compound 5d (Quinazolyl hydrazone) | MAO-A | 0.27 ± 0.06 | royalsocietypublishing.org |
| Compound 5d (Quinazolyl hydrazone) | MAO-B | 0.75 ± 0.11 | royalsocietypublishing.org |
| Compound 5h (Quinazolyl hydrazone) | MAO-A | 0.31 ± 0.06 | royalsocietypublishing.org |
| Compound 5h (Quinazolyl hydrazone) | MAO-B | 0.44 ± 0.07 | royalsocietypublishing.org |
Tubulin Polymerization Inhibition
The 4-aminoquinazoline structure is a key feature in a class of molecules that inhibit tubulin polymerization, a critical process in cell division. semanticscholar.org Several N-methylated 4-anilinoquinazoline derivatives have been identified as potent inhibitors of this process, leading to cell cycle arrest at the G2-M phase and subsequent apoptosis. semanticscholar.orgacs.orgnih.gov
A notable compound in this class is 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine (MPI-0441138), which was discovered through a high-throughput caspase-3 activator screen. acs.org This compound was found to be a highly active inducer of apoptosis with an EC50 of 2 nM and a potent inhibitor of cell proliferation with a GI50 of 2 nM in T47D cells. acs.org Further studies confirmed that MPI-0441138 and the related compound MPC-6827 (N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine) directly inhibit tubulin polymerization in vitro. acs.orgaacrjournals.org The inhibitory activity of MPC-6827 was found to be more potent than the reference compound colchicine, with an IC50 of 400 nM compared to colchicine's 500 nM. semanticscholar.org The N-methyl group on the nitrogen linker was determined to be essential for this apoptosis-inducing activity. acs.org
Table 2: Tubulin Polymerization Inhibition by N-Methylated Quinazoline Derivatives
| Compound | Activity | Cell Line | IC50 / EC50 (nM) | Reference |
|---|---|---|---|---|
| 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine (MPI-0441138) | Caspase Activation (EC50) | T47D | 2 | acs.org |
| 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine (MPI-0441138) | Cell Proliferation (GI50) | T47D | 2 | acs.org |
| MPC-6827 | Tubulin Polymerization (IC50) | In Vitro | 400 | semanticscholar.org |
| Colchicine (Reference) | Tubulin Polymerization (IC50) | In Vitro | 500 | semanticscholar.org |
Thymidylate Synthase and Dihydrofolate Reductase Modulation
Dihydrofolate reductase (DHFR) and thymidylate synthase (TS) are crucial enzymes in the folate metabolic pathway, which is essential for the synthesis of DNA and RNA. acs.orgplos.org These enzymes are well-established targets for anticancer and antimicrobial therapies. acs.orgvietnamjournal.ru The quinazoline and quinazolinone ring systems are present in numerous nonclassical antifolates that act as DHFR inhibitors. nih.govjpionline.org
Research has led to the design and synthesis of various quinazolinone-based derivatives as DHFR inhibitors. nih.govnih.gov For example, one study reported a series of quinazolinone derivatives, with compound 3e identified as a more potent inhibitor of Escherichia coli DHFR (EcDHFR) than the reference drug trimethoprim, showing an IC50 of 0.158 µM. nih.gov This same compound also inhibited human DHFR with an IC50 value of 0.527 µM. nih.gov Another study on new 2-mercapto-quinazolin-4-one analogs found compounds with significant DHFR inhibitory activity, with IC50 values as low as 0.03 µM. nih.gov A complex quinazoline antifolate, ICI D1694, was shown to be a potent inhibitor of L1210 TS with a Ki of 62 nM. nih.gov
Receptor Antagonism Studies
N-Methyl-D-Aspartate Receptor (NMDAR) Antagonism
The N-Methyl-D-aspartate (NMDA) receptor is a ligand-gated ion channel critical for synaptic plasticity and cognitive function. mdpi.comnih.gov However, its overstimulation can lead to excitotoxicity and neuronal damage, making NMDAR antagonists a subject of interest for treating various neurological disorders. mdpi.comnih.gov
Studies have identified quinazoline derivatives as a novel class of NMDAR antagonists. nih.govacs.orgresearchgate.net Specifically, a series of N-methylpropargylamino-quinazoline derivatives were evaluated for their inhibitory effects on the GluN1/GluN2B receptor subtype, which is associated with neurodegeneration. mdpi.comnih.gov In vitro whole-cell patch-clamp experiments showed that all tested derivatives exhibited inhibitory activity toward this receptor, with inhibition ranging from approximately 18% to 63% at a concentration of 10 μM. mdpi.com The compound designated II-6h was highlighted as a promising candidate from this series, demonstrating both selective MAO-B inhibition and NMDAR antagonism. mdpi.comnih.gov Other research has described quinazolin-4-one derivatives as non-competitive and voltage-independent NMDAR antagonists, suggesting they act at a site distinct from the agonist binding site or the channel pore. nih.govacs.org
Table 3: NMDAR Antagonism by Quinazoline Derivatives
| Compound Series | Target | Assay | Inhibition (%) at 10 µM | Reference |
|---|---|---|---|---|
| N-methylpropargylamino-quinazoline derivatives | GluN1/GluN2B | Whole-cell patch-clamp | ~18 to ~63 | mdpi.com |
Modulation of Intracellular Biochemical Pathways
Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) Pathway Inhibition
Nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a protein complex that acts as a transcription factor, playing a pivotal role in regulating immune and inflammatory responses. wikipedia.orgnih.gov The incorrect regulation of NF-κB is linked to inflammatory diseases, autoimmune disorders, and cancer, making it an attractive therapeutic target. wikipedia.orgnih.gov
Several studies have identified quinazoline derivatives as potent inhibitors of NF-κB activation. mdpi.comresearchgate.net A compound known as QNZ (EVP4593), a 6-amino-4-(4-phenoxyphenylethylamino)quinazoline (B1671826) derivative, was found to be a strong inhibitor of NF-κB transcriptional activation with an IC50 of 11 nM in human Jurkat T cells. researchgate.netstemcell.com It also inhibited the production of the pro-inflammatory cytokine TNF-α with an IC50 of 7 nM in mouse splenocytes. stemcell.com More recent research focused on developing (4-phenylamino)quinazoline alkylthiourea derivatives as selective NF-κB inhibitors with low cytotoxicity. mdpi.comnih.govuni-saarland.de One of the most effective compounds from this series, compound 19, potently inhibited the production of IL-6 (IC50 = 0.84 µM) and TNFα (IC50 = 4.0 µM) in macrophage-like THP-1 cells. mdpi.comnih.govuni-saarland.de Mechanistic studies revealed that this compound blocks the translocation of the NF-κB dimer to the nucleus without affecting its release from the IκB inhibitory complex. mdpi.comnih.gov
Table 4: NF-κB Pathway Inhibition by Quinazoline Derivatives
| Compound | Activity | IC50 | Cell/Assay System | Reference |
|---|---|---|---|---|
| QNZ (EVP4593) | NF-κB Activation | 11 nM | Human Jurkat T cells | stemcell.com |
| QNZ (EVP4593) | TNF-α Production | 7 nM | Mouse splenocytes | stemcell.com |
| Compound 19 (Alkylthiourea quinazoline) | IL-6 Production | 0.84 µM | dTHP-1 cells | mdpi.com |
| Compound 19 (Alkylthiourea quinazoline) | TNFα Production | 4.0 µM | dTHP-1 cells | mdpi.com |
Research on this compound Reveals Limited Data on Specific Cellular Mechanisms
Despite the broad interest in quinazoline derivatives for their therapeutic potential, specific in vitro research detailing the molecular interactions and biochemical pathway modulation of this compound remains limited in publicly available scientific literature. Extensive searches have not yielded specific studies on this compound's effects on oxidative stress markers, apoptosis induction, or cell cycle arrest in model cell lines.
The quinazoline scaffold is a prominent feature in many biologically active compounds, with various derivatives being investigated for their potential as anticancer agents. These investigations often focus on substituted quinazolines, where the addition of different chemical groups to the basic quinazoline structure can significantly alter their biological activity.
Similarly, investigations into the antioxidant properties of quinazoline derivatives are ongoing. Some studies suggest that the quinazoline structure may contribute to antioxidant effects, but specific data on how this compound affects key oxidative stress markers such as superoxide (B77818) dismutase (SOD), glutathione (B108866) S-transferase (GST), and glutathione (GSH) is not present in the reviewed literature.
Structure Activity Relationship Sar and Structural Optimization Studies
Impact of N-Methyl Substitution on Molecular Interaction Profiles
The presence of a methyl group on the nitrogen atom at position 4 of the quinazoline (B50416) ring is a critical determinant of its biological activity. Research has shown that this N-methyl substitution is often essential for certain biological effects, such as the induction of apoptosis. acs.org In studies of 4-anilinoquinazolines, the N-methyl group on the linker was found to be crucial for their apoptosis-inducing activity. acs.org This substitution can influence the molecule's orientation and interaction with target proteins. For instance, in some contexts, the N-methyl group is oriented towards and interacts with specific amino acid residues like Lysβ254 in tubulin. nih.gov
Conversely, in the development of certain kinase inhibitors, specifically those targeting the Epidermal Growth Factor Receptor (EGFR), the absence of this N-methyl group is a common feature in clinically used drugs. nih.gov However, N-methylated analogs have been explored for dual-acting antitubulin and multi-Receptor Tyrosine Kinase (RTK) inhibitory activities. nih.gov The substitution pattern, including the N-methyl group, affects the compound's electronic and steric properties, which in turn influences its interactions with biological targets like enzymes and receptors. vulcanchem.com
Role of Substituents at the C2 Position of the Quinazoline Ring
The C2 position of the quinazoline ring offers a key site for structural modification that significantly impacts the compound's potency and selectivity. The nature of the substituent at this position can dramatically alter the biological activity profile.
For example, the introduction of a chloro group at the C2 position has been shown to yield potent apoptosis inducers. nih.gov In some instances, a phenyl ring at the C2 position plays a vital role in forming hydrogen bonds with enzymes, thereby enhancing interaction and binding. nih.gov SAR studies have also demonstrated that small, hydrophobic groups at the C2 position can contribute to improved cellular permeability. nih.gov Specifically, the potency of some quinazoline derivatives in antiproliferative assays followed the trend: 2-Cl > 2-CH₃ > 2-H, suggesting that a chloro or methyl group is more favorable than hydrogen at this position. nih.gov
Furthermore, the introduction of various other groups at the C2 position has been explored. For instance, attaching meta and para pyridyl rings at this position has produced promising activity in certain contexts. nih.gov The substitution of an oxymethyl group at position 2 has been highlighted as significant in CoMFA (Comparative Molecular Field Analysis) studies. frontiersin.org The introduction of amino substituents at the C2-position has also been investigated to enhance antagonist activity and solubility properties. mdpi.com
A variety of substituents at the C2 position and their observed effects are summarized in the table below.
| Substituent at C2 | Observed Effect | Reference |
| Chloro | Potent apoptosis induction | nih.gov |
| Phenyl | Hydrogen bonding with enzymes | nih.gov |
| Pyridyl (meta and para) | Promising BCRP inhibitory activity | nih.gov |
| Oxymethyl | Favorable for inhibitory activity in CoMFA | frontiersin.org |
| Amino groups | Modulates antagonist activity and solubility | mdpi.com |
| Small hydrophobic groups | Improved cellular permeability | nih.gov |
Influence of Aromatic and Heterocyclic Moieties Attached to the Quinazoline Core
Attaching aromatic and heterocyclic moieties to the quinazoline core is a common strategy to modulate the biological activity of n-Methylquinazolin-4-amine derivatives. These appended ring systems can engage in various interactions with target proteins, including hydrophobic and hydrogen bonding interactions, thereby influencing potency and selectivity.
For instance, in the context of EGFR inhibitors, 4-anilino-quinazoline derivatives have been extensively studied. nih.gov The nature and substitution pattern of the aniline (B41778) ring are critical for activity. In some series, the presence of a 4-fluorophenyl group at position 4 led to increased antiproliferative activity. nih.gov Docking studies have shown that the N⁴-phenyl group can hydrophobically interact with residues such as Lysβ352, Alaαl80, and Valα181. nih.gov
The introduction of heterocyclic moieties has also yielded potent compounds. For example, a furan-2-yl group at the C4-position has been found to be compatible with the steric bulk of substituents in certain adenosine (B11128) receptor antagonists. mdpi.com Furthermore, the attachment of indole (B1671886) moieties has been explored, with some indole-amino-quinazolines showing potent and selective toxicity against specific cancer cell lines. nih.gov The strategic placement of these aromatic and heterocyclic rings can significantly enhance the molecule's ability to fit into the binding pockets of target enzymes.
The table below illustrates the impact of different aromatic and heterocyclic moieties.
| Attached Moiety | Position of Attachment | Observed Influence | Reference |
| 4-Fluorophenyl | C4 | Increased antiproliferative activity | nih.gov |
| Furan-2-yl | C4 | Compatible with steric bulk | mdpi.com |
| Indole | C4 | Potent and selective cytotoxicity | nih.gov |
| Benzo[d] nih.govmdpi.comdioxole | C6 | Favored for Clk kinase inhibition | nih.gov |
| 3-Nitro-1,2,4-triazole | C7 | Increased inhibitory activity toward EGFR and VEGFR2 | nih.gov |
Design of Hybrid Molecules with Other Pharmacophores for Enhanced Interaction
Molecular hybridization, which involves combining the this compound scaffold with other known pharmacophores, is a powerful strategy to create novel molecules with enhanced or synergistic biological activities. rsc.org This approach aims to develop multifunctional molecules capable of interacting with multiple biological targets. rsc.org
For example, hybrid molecules have been designed by linking the quinazoline core with other heterocyclic systems like oxadiazole, indolin-2-one, and triazole. rsc.org The linkage of 2-methylquinazolin-4(3H)-one with indolin-2-one through an imine linker resulted in hybrid analogues with anticancer activity. rsc.org In another study, quinazolin-4-one was hybridized at position 2 with secondary/alicyclic amines and at position 3 with diverse hydrophobic groups via a Schiff's base to create compounds with antibacterial potential. nih.gov
The design of quinazolinone- and indolin-2-one-based hybrids has shown that N-substitution on the indolin-2-one is essential for anti-proliferative activity. rsc.org Similarly, hybrids of quinazolinone and thiadiazole-urea with a thiomethyl spacer have been reported as anti-proliferative agents. clockss.org This strategy of creating hybrid molecules allows for the exploration of new chemical space and the potential to overcome challenges such as drug resistance.
Rational Design Principles for Optimized Selectivity and Potency
The optimization of selectivity and potency of this compound derivatives is guided by rational design principles, which often involve a combination of computational and experimental approaches. Techniques such as 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship), molecular docking, and virtual screening are instrumental in this process. frontiersin.org
3D-QSAR studies, including CoMFA and CoMSIA (Comparative Molecular Similarity Indices Analysis), help in identifying the key structural features required for potent biological activity. frontiersin.org For instance, CoMFA analysis has highlighted the importance of bulky substituents at the C2 position of the quinazoline ring for enhanced inhibitory activity. frontiersin.org Molecular docking simulations provide insights into the binding modes of these molecules within the active sites of their target proteins, allowing for the identification of crucial interactions that can be optimized. frontiersin.orgclockss.org
Rational design has been successfully applied in the development of potent antimalarial quinazolinediones. researchgate.net By understanding the SAR around the quinazolinedione core, researchers can make targeted modifications to enhance antimalarial activity while minimizing cytotoxicity. researchgate.net Similarly, a rational drug design strategy led to the development of novel N-methylpropargylamino-quinazoline derivatives as multi-potent agents for Alzheimer's disease. mdpi.com This involved in silico techniques to predict oral and CNS availability, followed by in vitro testing. mdpi.com
The overarching goal of these rational design principles is to guide the synthesis of new analogues with improved potency, selectivity, and pharmacokinetic properties, ultimately leading to the development of more effective therapeutic agents.
Advanced Analytical Method Development for Quinazoline Derivatives in Research
Development of High-Performance Liquid Chromatography (HPLC) Methods for Separation and Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, quantification, and purity assessment of quinazoline (B50416) derivatives due to its high resolution and sensitivity. asianjpr.comwu.ac.th Method development is often required when no official pharmacopoeial method exists or when formulation excipients interfere with existing methods. asianjpr.com
Reversed-phase (RP) HPLC is the most common mode used for these analyses. researchgate.nettandfonline.com In this setup, a nonpolar stationary phase, such as C8 or C18, is used with a polar mobile phase. wu.ac.thtandfonline.com The selection of the mobile phase is critical for achieving optimal separation. Typical mobile phases consist of mixtures of acetonitrile (B52724) or methanol (B129727) with water or an acidic buffer, such as orthophosphoric acid. tandfonline.compharmjournal.ru For instance, the separation of certain quinazoline derivatives has been successfully achieved using pure acetonitrile as the eluent, while for others, a mixture of acetonitrile and methanol (e.g., 95:5 v/v) provides better resolution. researchgate.nettandfonline.comtandfonline.com In another application, a mobile phase of acetonitrile and orthophosphoric acid in an 80:20 ratio was found to be optimal for the clear separation of a quinazoline substance from its impurities. pharmjournal.ru
Detection is typically performed using a UV-Visible or Photo-Diode Array (PDA) detector. wu.ac.thtandfonline.com The wavelength for detection is selected based on the maximum absorbance (λmax) of the analyte to ensure the highest sensitivity. Different quinazoline derivatives will have distinct absorption maxima; for example, specific derivatives have been monitored at wavelengths of 221 nm, 235 nm, 240 nm, and 254 nm. tandfonline.com
Validation of the developed HPLC method is essential to ensure its reliability. tandfonline.com This involves assessing parameters such as linearity, accuracy, precision (repeatability and reproducibility), selectivity, limit of detection (LOD), and limit of quantitation (LOQ). wu.ac.thd-nb.info For example, a validated method for a quinazoline-related compound demonstrated linearity from the LOQ to 200% of the limit concentration with a correlation coefficient of 0.999. wu.ac.th The stability of the compounds in the solvent used for analysis, such as 0.2% DMSO, is also evaluated to ensure that no degradation occurs during the analytical process. researchgate.nettandfonline.com
Table 1: Example HPLC Conditions for Quinazoline Derivative Analysis
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Stationary Phase | Reversed Phase RP-18 tandfonline.com | Reversed Phase (unspecified) pharmjournal.ru | YMC-Triart C8 wu.ac.th |
| Mobile Phase | Acetonitrile or Acetonitrile/Methanol (95:5) tandfonline.com | Acetonitrile/Orthophosphoric Acid (80:20) pharmjournal.ru | Gradient Elution wu.ac.th |
| Detection (UV) | 221-254 nm (compound dependent) tandfonline.com | 231 nm pharmjournal.ru | PDA Detector wu.ac.th |
| Flow Rate | Not specified | Not specified | 1.0 mL/min wu.ac.th |
| Application | Stability and Homogeneity Analysis tandfonline.com | Impurity Quantitation pharmjournal.ru | Impurity Determination wu.ac.th |
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity Confirmation in Research Samples
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of GC with the detection power of MS to identify and quantify components in a sample. medistri.swiss It is particularly useful for confirming the molecular weight and fragmentation patterns of volatile or semi-volatile quinazoline derivatives and their impurities. medistri.swissvulcanchem.com
In a typical GC-MS analysis, the sample is first vaporized and separated into its individual components as it passes through the GC column. medistri.swiss The retention time, the time it takes for a compound to travel through the column, is a characteristic property that aids in identification. medistri.swiss For quinazoline synthesis, GC-MS can monitor the reaction, where the conversion of a starting material like 2-aminobenzophenone (B122507) to the corresponding quinazoline product can be observed. nih.gov Although the retention times of the starting material and the product may be similar due to small differences in molecular weight, they are often separable. nih.gov
After separation by GC, the components enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). This causes the molecules to fragment into characteristic patterns. The mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a unique "fingerprint" for a molecule. medistri.swiss This allows for unambiguous identification of the compound by comparing the obtained spectrum with library spectra or by interpreting the fragmentation pattern. medistri.swiss
The analysis of amines by GC-MS can sometimes be challenging due to the polarity of the compounds. chromatographyonline.com For certain compounds, including N-methylated molecules, chemical derivatization may be employed to increase volatility and improve chromatographic behavior. nih.gov Derivatizing agents like ethyl chloroformate can be used to react with amine groups, producing derivatives that are more amenable to GC analysis. nih.gov The mass spectra of these derivatives often show characteristic fragment ions that can be used for structural elucidation. nih.gov
Table 2: GC-MS in Quinazoline Analysis
| Application | Technique Details | Key Findings / Purpose | Reference |
|---|---|---|---|
| Reaction Monitoring | GC analysis of a reaction mixture of 2-aminobenzophenone and thiourea (B124793) in DMSO. | Monitors the quantitative conversion of starting material to the quinazoline derivative. Separates product from starting material and by-products. | nih.gov |
| Impurity Identification | GC separates components based on volatility; MS provides a unique mass spectrum ("fingerprint") for each substance. | Identifies residual solvents, degradation products, and other contaminants in pharmaceutical ingredients. | medistri.swiss |
| Identity Confirmation | Analysis of fragmentation patterns to confirm molecular structure. | Confirms molecular weight and structural features of the target compound. | vulcanchem.com |
| Analysis of N-Methylated Compounds | Derivatization with ethyl chloroformate followed by GC-MS analysis under EI conditions. | Characterizes N-methylated compounds by creating volatile derivatives with predictable fragmentation patterns for identification. | nih.gov |
Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purity Assessment
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique widely used in synthetic chemistry for the qualitative monitoring of reaction progress and the preliminary assessment of compound purity. libretexts.orgsigmaaldrich.com Its simplicity and speed make it an indispensable tool in the research laboratory for analyzing quinazoline derivatives. veterinaria.orgmedicalresearchjournal.org
The principle of TLC is based on the differential partitioning of components of a mixture between a solid stationary phase (typically silica (B1680970) gel G coated on a plate) and a liquid mobile phase (the eluent or solvent system). libretexts.orgveterinaria.org The sample is spotted onto the baseline of the TLC plate, which is then placed in a chamber containing the mobile phase. libretexts.org As the mobile phase ascends the plate by capillary action, it carries the sample components with it at different rates depending on their polarity and affinity for the stationary phase. libretexts.org
After development, the separated spots are visualized. For many quinazoline derivatives, which contain chromophores, this is conveniently done under UV light. veterinaria.org The position of each spot is characterized by its retention factor (Rf), calculated as the ratio of the distance traveled by the sample to the distance traveled by the solvent front. libretexts.org The Rf value is a characteristic of a compound in a specific solvent system and can be used for identification by comparing it to a known standard. libretexts.org
The choice of the solvent system is crucial for achieving good separation. For quinazoline derivatives, common mobile phases include mixtures like chloroform:ethyl acetate (B1210297) (7:3) or petroleum ether:ethyl acetate:methanol (1:1:0.3). veterinaria.orgasianpubs.org Throughout a chemical synthesis, TLC can be used to track the disappearance of starting materials and the appearance of the desired product, helping to determine the optimal reaction time. chemmethod.com
Table 3: Example TLC Systems for Quinazoline Derivative Analysis
| Stationary Phase | Mobile Phase (Solvent System) | Application | Reference |
|---|---|---|---|
| Silica Gel G | Chloroform : Ethyl Acetate (7:3) | Purity assessment and reaction confirmation. | veterinaria.org |
| Silica Gel G | Petroleum Ether : Ethyl Acetate : Methanol (1:1:0.3) | Checking homogeneity of synthesized compounds. | asianpubs.org |
| Silica Gel | Dichloromethane : Methanol (9:1) | Monitoring reaction progress. | nih.gov |
| Silica Gel G | Not Specified | Checking compound purity. | medicalresearchjournal.org |
Spectroscopic Techniques for Quantitative Analysis in Research-Scale Samples
Spectroscopic techniques are vital for both the structural elucidation and quantitative analysis of newly synthesized compounds like n-Methylquinazolin-4-amine. solubilityofthings.com Methods such as UV-Visible (UV-Vis) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy provide complementary information about a molecule's structure and concentration. nih.govphyschemres.orgmdpi.com
UV-Visible (UV-Vis) Spectroscopy is a straightforward and robust method for quantitative analysis, particularly for compounds containing chromophoric systems like the quinazoline ring. solubilityofthings.com The technique measures the absorption of UV or visible light by a substance. solubilityofthings.com According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species. This relationship allows for the quantification of a compound by creating a calibration curve from standards of known concentrations. UV-Vis spectroscopy is also used to determine the stability of quinazoline derivatives in solution by monitoring their absorption spectra over time. nih.gov For instance, a study on the stability of quinazoline derivatives BG1189 and BG1190 used UV-Vis to track their integrity in water and DMSO solutions. nih.gov The maximum absorption wavelength (λmax) is specific to a compound's electronic structure, with values like 300 nm and 303 nm being reported for certain tetrazoloquinazoline derivatives. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. asianpubs.org Both ¹H-NMR and ¹³C-NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. mdpi.com While primarily a qualitative technique, NMR can be adapted for quantitative purposes (qNMR). By integrating the signals of the analyte against a known amount of an internal standard, the concentration of the analyte can be determined with high precision without the need for a specific calibration curve for the target compound. Chemical shifts are reported in parts per million (ppm) and are characteristic of the molecular structure. For example, in one derivative, aromatic protons (Ar-H) were observed in the 7.1-8.6 ppm range. veterinaria.org
Fourier-Transform Infrared (FTIR) Spectroscopy measures the absorption of infrared radiation by a molecule's vibrations. solubilityofthings.com It is an excellent tool for identifying the functional groups present in a molecule. physchemres.org Characteristic absorption peaks in an FTIR spectrum correspond to specific bonds, such as C=O (carbonyl), C=N, and C=C bonds, which are present in quinazoline structures. physchemres.org While primarily qualitative, FTIR can be used quantitatively by measuring the intensity of a specific absorption band that is unique to the analyte.
Table 4: Characteristic Spectroscopic Data for Quinazoline Derivatives
| Technique | Parameter | Example Data for Quinazoline Derivatives | Reference |
|---|---|---|---|
| UV-Vis | λmax | 300 nm, 303 nm | nih.gov |
| FTIR | ν (cm⁻¹) | ~1670 (C=O), ~1622 (C=N), ~1548 (aromatic C=C) | physchemres.org |
| NMR | ¹H δ (ppm) | ~2.4 (s, CH₃), 7.1-8.6 (m, Ar-H) | veterinaria.org |
| ¹³C δ (ppm) | 158.6, 157.5, 135.7, 129.5, 113.8 (Representative shifts) | mdpi.com |
Future Directions and Emerging Research Avenues
Exploration of Novel Synthetic Methodologies for n-Methylquinazolin-4-amine Analogues
The synthesis of quinazoline (B50416) derivatives is a well-established field, yet the demand for more efficient, sustainable, and diverse synthetic routes remains a primary focus for organic chemists. Future research will likely concentrate on the development of novel methodologies that offer improved yields, greater functional group tolerance, and access to a wider range of this compound analogues.
Recent years have seen a surge in the use of transition-metal-catalyzed reactions for quinazoline synthesis. nih.gov Catalysts based on copper, cobalt, and iron have proven effective in facilitating C-H activation and cross-coupling reactions, which are key steps in constructing the quinazoline core. nih.govnih.govontosight.ai For instance, copper-catalyzed tandem reactions have been successfully employed to produce functionalized quinazolines from readily available starting materials. ontosight.ai Future work will likely expand the repertoire of metal catalysts, exploring less common metals and developing more robust and recyclable catalytic systems. The use of nanoparticle catalysts is also a promising area, offering high efficiency and ease of separation. rsc.org
Transition-metal-free synthesis is another burgeoning area, driven by the desire for more environmentally friendly and cost-effective processes. Methods utilizing microwave irradiation have been shown to accelerate reaction times and improve yields for the synthesis of N-substituted 4-amino-2-methylquinazolines. mdpi.comarkat-usa.org Solvent-free and multicomponent reactions are also gaining traction as they align with the principles of green chemistry by reducing waste and improving atom economy. mdpi.com The development of organocatalytic methods and reactions mediated by non-toxic reagents like iodine are expected to become more prevalent.
The synthesis of specifically N-methylated quinazolin-4-amines has been achieved through various routes, including the reaction of 2,4-dichloroquinazolines with methylamine (B109427) and subsequent functionalization. researchgate.netontosight.ai A key challenge is the selective introduction of the methyl group and other substituents at desired positions on the quinazoline ring. Future synthetic strategies will likely focus on achieving higher regioselectivity and stereoselectivity, particularly for the synthesis of chiral analogues. The exploration of flow chemistry for the continuous and scalable production of these compounds is also an emerging trend. ijfmr.com
Table 1: Emerging Synthetic Methodologies for Quinazoline Analogues
| Methodology | Key Features | Potential Advantages |
|---|---|---|
| Transition-Metal Catalysis | Utilizes catalysts like Cu, Co, Fe for C-H activation and cross-coupling. nih.govnih.govontosight.ai | High efficiency, access to diverse functionalities. |
| Transition-Metal-Free Synthesis | Employs methods like microwave irradiation and multicomponent reactions. mdpi.com | Environmentally friendly, cost-effective, reduced metal contamination. |
| Flow Chemistry | Continuous reaction processing in microreactors. ijfmr.com | Scalability, improved safety, precise control over reaction parameters. |
| Photocatalysis | Uses light to drive chemical reactions. ijfmr.com | Mild reaction conditions, unique reactivity patterns. |
Integration of Advanced Computational Approaches for Deeper Mechanistic Understanding
Computational chemistry has become an indispensable tool in modern drug discovery and development. For this compound and its analogues, advanced computational approaches are poised to provide unprecedented insights into their mechanisms of action, binding modes, and structure-activity relationships (SAR).
Molecular docking is a widely used technique to predict the binding orientation of small molecules to their protein targets. nih.govrsc.orgnih.govscirp.org In the context of quinazoline derivatives, docking studies have been instrumental in understanding how these compounds interact with the active sites of various enzymes, such as kinases and dihydrofolate reductase. scirp.orgrsc.org Future applications will involve the use of more sophisticated docking algorithms that can account for protein flexibility and the presence of water molecules in the binding site, leading to more accurate predictions. nih.gov
Molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex, allowing researchers to assess the stability of binding interactions over time. nih.gov By simulating the movement of atoms, MD can reveal key conformational changes and energetic contributions that govern binding affinity. nih.gov The application of MD simulations to this compound analogues will be crucial for validating docking results and for understanding the allosteric regulation of their targets. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical relationship between the chemical structure of a compound and its biological activity. rsc.orgrsc.org 3D-QSAR models, which consider the three-dimensional properties of molecules, have been successfully applied to quinazoline derivatives to guide the design of more potent compounds. rsc.org The integration of machine learning and artificial intelligence with QSAR is an emerging trend that promises to accelerate the identification of promising lead compounds from large virtual libraries.
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is another critical computational tool. rsc.org By forecasting the pharmacokinetic and toxicological properties of this compound analogues early in the discovery process, researchers can prioritize compounds with more favorable drug-like properties, reducing the likelihood of late-stage failures. nih.gov
Discovery of New Biological Targets and Molecular Pathways for Research Probes
The quinazoline scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide array of biological targets. mdpi.com While many this compound derivatives have been investigated for their anticancer properties, there is a growing interest in exploring their potential in other therapeutic areas and as probes for novel molecular pathways.
Kinase inhibition remains a major focus, with quinazoline derivatives targeting a range of kinases including EGFR, VEGFR-2, PDGFR-β, and CDK9/2. nih.govnih.govnih.gov The discovery of N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine as a potent apoptosis inducer highlights the potential of this scaffold in oncology. nih.gov Future research will likely aim to identify more selective kinase inhibitors to minimize off-target effects and to overcome drug resistance. The exploration of dual or multi-target inhibitors is also a promising strategy, particularly for complex diseases like cancer. nih.gov
Beyond kinases, tubulin has been identified as a target for some quinazoline derivatives, which disrupt microtubule dynamics. nih.govacs.org This opens up avenues for the development of new antimitotic agents. Other identified targets include PARP-1, which is involved in DNA repair, and G protein-coupled receptors (GPCRs) like the α1-adrenergic receptors. rsc.orgnih.gov The interaction of some quinazoline derivatives with the GABAA receptor suggests their potential as anticonvulsant agents. mdpi.com
The search for entirely new biological targets for this compound analogues will be facilitated by high-throughput screening and chemoproteomics approaches. These techniques allow for the unbiased identification of protein-ligand interactions on a proteome-wide scale. By identifying novel binding partners, researchers can uncover previously unknown molecular pathways that are modulated by these compounds, paving the way for new therapeutic applications and a deeper understanding of cellular biology. For example, derivatives are being explored for their potential in treating Alzheimer's disease by targeting enzymes like acetylcholinesterase. mdpi.commdpi.com
Table 2: Known and Potential Biological Targets of Quinazoline Derivatives
| Target Class | Specific Examples | Therapeutic Area/Function | Reference(s) |
|---|---|---|---|
| Kinases | EGFR, VEGFR-2, PDGFR-β, CDK9/2, GRK6 | Cancer, Inflammation | nih.govnih.govnih.gov |
| Cytoskeletal Proteins | Tubulin | Cancer | nih.govacs.org |
| DNA Repair Enzymes | PARP-1 | Cancer | rsc.org |
| Receptors | α1-Adrenergic Receptors, GABAA Receptor | Cardiovascular, Neurological | mdpi.comnih.gov |
| Other Enzymes | Dihydrofolate Reductase, Acetylcholinesterase | Infectious Diseases, Alzheimer's Disease | scirp.orgmdpi.com |
Development of this compound as Chemical Probes for Biological Systems
A chemical probe is a small molecule that is used to study the function of a specific biological target or pathway in a cellular or in vivo context. The development of this compound and its analogues as chemical probes is an exciting and rapidly evolving area of research. These probes can be invaluable tools for target validation, understanding disease mechanisms, and identifying new drug targets.
Fluorescent probes based on the quinazoline scaffold have been developed for biological imaging. rsc.org By attaching a fluorophore to the quinazoline core, researchers can visualize the localization and dynamics of the target protein in living cells. For example, quinazoline-based fluorescent probes have been designed to target α1-adrenergic receptors, enabling their detection with high sensitivity and affinity. nih.gov Future efforts will focus on creating probes with improved photophysical properties, such as longer wavelengths to minimize cellular autofluorescence and increased photostability for long-term imaging experiments. Quinazolinone-based probes have also been developed for the detection of small molecules like carbon monoxide, demonstrating their versatility. researchgate.netnih.gov
In addition to fluorescent probes, this compound derivatives can be functionalized to create other types of chemical probes. For instance, the incorporation of a photo-activatable group can allow for the light-induced cross-linking of the probe to its target protein, facilitating target identification. Similarly, the attachment of a biotin (B1667282) tag can enable the affinity-based purification of the target protein and its associated complexes.
The development of highly potent and selective this compound analogues is a prerequisite for their use as reliable chemical probes. A good chemical probe should exhibit a clear dose-response relationship and have a well-defined mechanism of action. It is also important to develop a structurally similar but inactive control compound to ensure that the observed biological effects are due to the specific interaction with the intended target. The use of this compound as a building block for creating these sophisticated molecular tools holds great promise for advancing our understanding of complex biological systems. smolecule.com
Q & A
Q. What are the recommended synthetic routes for n-Methylquinazolin-4-amine under mild or solvent-free conditions?
Methodological Answer: this compound derivatives can be synthesized via solvent-free condensation reactions or electrochemical methods. For solvent-free synthesis, cyclization of 2-aminobenzamide precursors with methyl isocyanate under microwave irradiation yields high-purity products (90–95%) with reduced reaction times (2–4 hours) . Electrochemical methods using aluminum-carbon electrodes and acetic acid electrolytes enable oxidative cyclization at room temperature, avoiding high-temperature conditions (traditionally >100°C) and transition-metal catalysts, achieving yields of 75–85% .
Key Comparison Table:
| Method | Conditions | Yield | Advantages |
|---|---|---|---|
| Solvent-free (microwave) | 150°C, 2–4 hours | 90–95% | Rapid, high purity, no byproducts |
| Electrochemical | RT, acetic acid, 12h | 75–85% | Mild conditions, eco-friendly |
| Traditional thermal | >100°C, 8–12h | 60–70% | Requires metal catalysts |
Q. How should researchers handle and store this compound to ensure stability and safety?
Methodological Answer: this compound derivatives are moisture-sensitive and may degrade under prolonged light exposure. Recommended protocols:
- Handling: Use inert atmosphere (N₂/Ar) gloveboxes for synthesis. Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
- Storage: Store in amber glass vials at –20°C with desiccants (silica gel). For long-term stability (>6 months), use vacuum-sealed containers under argon .
- Waste Disposal: Neutralize acidic byproducts with 10% NaHCO₃ before incineration by licensed waste management services .
Q. What spectroscopic techniques are optimal for characterizing this compound derivatives?
Methodological Answer:
- ¹H/¹³C NMR: Use deuterated DMSO or CDCl₃ to resolve aromatic proton environments (δ 7.2–8.5 ppm) and methyl groups (δ 2.3–3.1 ppm). For example, N-(2-methoxyphenyl)-2-methylquinazolin-4-amine shows distinct OCH₃ signals at δ 3.67 ppm .
- Mass Spectrometry: High-resolution ESI-MS confirms molecular ions (e.g., [M+H]⁺ at m/z 256.1214 for C₁₃H₁₄N₃O) with ±2 ppm accuracy .
- Elemental Analysis: Validate purity (>98%) by matching calculated vs. experimental C/H/N percentages (e.g., C 65.2%, H 5.1%, N 18.3%) .
Advanced Research Questions
Q. What structure-activity relationship (SAR) insights exist for modifying the quinazolin-4-amine scaffold in anticancer research?
Methodological Answer: Key SAR findings from 3D-QSAR and apoptosis induction studies:
- N-Methylation: Enhances blood-brain barrier penetration (e.g., compound 6h in shows 2 nM EC₅₀ in apoptosis assays vs. 20 nM for non-methylated analogs) .
- Substituent Position: Electron-withdrawing groups (e.g., Cl, F) at the 2-position improve kinase inhibition (IC₅₀ <10 nM for EGFR mutants) .
- Morpholine Additions: Increase solubility and reduce hepatotoxicity (e.g., 2-(morpholinyl)-N-phenyl derivatives show 80% bioavailability in murine models) .
Pharmacological Optimization Table:
| Derivative | Modification | EC₅₀ (Apoptosis) | BBB Penetration |
|---|---|---|---|
| 6h (N,2-dimethyl) | 2-CH₃, N-CH₃ | 2 nM | 95% |
| 6b (2-Cl) | 2-Cl | 5 nM | 70% |
| 5j (6,7-diBr) | 6,7-Br, 4-BrPh | 50 nM | 40% |
Q. How do electrochemical synthesis methods compare to traditional thermal approaches in producing quinazolin-4-amine derivatives?
Methodological Answer: Electrochemical methods () offer advantages over thermal routes:
- Yield: 75–85% vs. 60–70% for thermal methods.
- Conditions: Room temperature, 12h vs. 8–12h at >100°C.
- Byproducts: Minimal (<5%) vs. 15–20% in thermal reactions due to side oxidations.
- Scalability: Batch reactors with Pt electrodes achieve gram-scale synthesis with 90% reproducibility .
Experimental Design Tip: Optimize electrolyte pH (4.5–5.5) to prevent over-oxidation. Monitor reaction progress via cyclic voltammetry to detect intermediate formation .
Q. What analytical strategies resolve contradictions in biological activity data across substituted quinazolin-4-amine derivatives?
Methodological Answer:
- Meta-Analysis: Cross-reference cytotoxicity (MTT assays) and kinase profiling (e.g., EGFR, VEGFR) to distinguish target-specific vs. off-target effects. For example, anti-inflammatory activity in (COX-2 IC₅₀ = 0.8 µM) may conflict with apoptosis data if assay conditions vary .
- Dose-Response Curves: Use 8-point dilution series (0.1–100 µM) to calculate Hill coefficients and validate mechanism specificity.
- Molecular Dynamics: Simulate binding modes to explain potency differences (e.g., morpholine-substituted derivatives show stronger H-bonding with kinase ATP pockets) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
